molecular formula C12H17NO3 B1462554 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol CAS No. 1153232-09-7

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Cat. No.: B1462554
CAS No.: 1153232-09-7
M. Wt: 223.27 g/mol
InChI Key: OGMWXFHPYONEBQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-6-11(9(2)16-8)12(15)13-5-3-4-10(14)7-13/h6,10,14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMWXFHPYONEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical and Metabolic Profiling of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of functionalized heterocycles into lead compounds requires a delicate balance between target affinity, physicochemical viability, and metabolic stability. This whitepaper provides an in-depth technical evaluation of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol , a structural motif frequently encountered in high-throughput screening hits and custom synthesis libraries. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive data, focusing on the causality behind experimental workflows, self-validating analytical protocols, and the critical metabolic liabilities associated with the 2,5-dimethylfuran pharmacophore.

Structural Identity and Physicochemical Foundations

The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (Chemical Formula: C₁₂H₁₇NO₃) is characterized by a 2,5-dimethylfuran ring linked via an amide bond to a piperidin-3-ol moiety. In medicinal chemistry, the furan ring often serves as a bioisostere for phenyl or pyrrole rings, offering unique electron-rich properties and altered lipophilicity. The piperidin-3-ol group acts as a solubilizing appendage, introducing a hydrogen bond donor that improves aqueous solubility while maintaining a low topological polar surface area (TPSA).

To predict its behavior in biological systems, we must first establish its foundational physicochemical parameters.

Quantitative Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 223.27 g/mol Highly ligand-efficient; leaves ample molecular weight budget for structural optimization (< 500 Da).
Calculated LogP ~1.8Optimal lipophilicity for oral absorption, balancing aqueous solubility with lipid membrane permeability.
TPSA 53.6 ŲHighly favorable for passive membrane permeability; suggests potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (Hydroxyl -OH)Low desolvation penalty during target binding; minimizes non-specific protein binding.
H-Bond Acceptors 3 (Furan O, Carbonyl O, Hydroxyl O)Sufficient for target engagement without inducing excessive polarity.
Rotatable Bonds 2Rigid core structure results in a low entropic penalty upon receptor binding.

Experimental Methodologies for Physicochemical Characterization

To empirically validate the calculated parameters, robust, self-validating experimental workflows are required. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Causality: In early-stage development, kinetic solubility (precipitation from a DMSO stock into an aqueous buffer) is prioritized over thermodynamic solubility. It rapidly identifies compounds that will precipitate in biological assays, preventing false negatives in biochemical screening. Nephelometry is chosen because it measures light scattering caused by insoluble particulates, eliminating the need for compound-specific LC-MS calibration curves.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (1 μM to 500 μM) in Phosphate-Buffered Saline (PBS, pH 7.4). Keep the final DMSO concentration constant at 1% across all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow precipitation to reach equilibrium.

  • Measurement: Read the plate using a laser nephelometer. An increase in scattered light indicates the onset of precipitation.

  • System Validation: Run Propranolol (highly soluble, >500 μM) and Nicardipine (poorly soluble, <10 μM) concurrently. The assay is only validated if Nicardipine scatters light at low concentrations while Propranolol remains at baseline.

Protocol B: Lipophilicity (LogD₇.₄) Determination via Shake-Flask LC-MS

Causality: While LogP measures the partition of the unionized molecule, LogD at physiological pH (7.4) is more biologically relevant. The shake-flask method coupled with LC-MS quantification provides the gold standard for partition coefficient determination.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) with each other by stirring vigorously for 24 hours.

  • Partitioning: Add 10 μL of the 10 mM compound stock to a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

  • Equilibration: Vortex the vial for 3 minutes, then centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (MRM mode).

  • System Validation: Include Atenolol (hydrophilic control) and Testosterone (lipophilic control) to verify the partitioning dynamics of the biphasic system.

Metabolic Liability: The 2,5-Dimethylfuran Toxicophore

While the physicochemical profile of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is highly attractive, the presence of the 2,5-dimethylfuran ring introduces a critical metabolic liability. Furan-containing compounds are widely documented to undergo Cytochrome P450 (CYP450)-mediated metabolic activation, leading to hepatotoxicity.

Mechanistic Causality: The electron-rich furan ring is oxidized by CYP450 enzymes (primarily CYP3A4) to form an unstable epoxide intermediate. This epoxide rapidly undergoes ring-opening to generate a highly reactive electrophile—specifically, a cis-enedione or acetylacrolein derivative . If not intercepted by cellular detoxification mechanisms (like Glutathione), these electrophiles covalently bind to the nucleophilic amine and thiol groups of cellular proteins and DNA, triggering cellular stress, protein misfolding, and ultimately, drug-induced liver injury (DILI).

MetabolicPathway Parent 1-(2,5-Dimethylfuran...) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Epoxide Epoxide Intermediate CYP->Epoxide Enedione cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening GSH GSH Trapping (Detoxification) Enedione->GSH + Glutathione Tox Protein Adducts (Hepatotoxicity) Enedione->Tox + Nucleophiles

Caption: CYP450-mediated metabolic activation of 2,5-dimethylfuran and reactive intermediate trapping.

Protocol C: Reactive Metabolite Trapping Assay (GSH Adduction)

Causality: To determine if 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol forms dangerous electrophiles, we must trap the transient cis-enedione intermediate before it degrades. Glutathione (GSH) is a soft nucleophile that readily reacts with soft electrophiles. By supplementing a microsomal stability assay with excess GSH, we can detect the stable GSH-adduct via mass spectrometry, providing a definitive Go/No-Go decision for the scaffold.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 μM), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety cleavage) to selectively identify GSH-trapped adducts.

  • System Validation: Utilize Acetaminophen as a positive control. Acetaminophen is metabolized to the reactive NAPQI intermediate, which forms a well-characterized GSH adduct. The assay is valid only if the NAPQI-GSH adduct is robustly detected.

Strategic Optimization and Workflow Integration

If the GSH trapping assay confirms the formation of reactive metabolites, the 2,5-dimethylfuran moiety must be structurally modified to mitigate toxicity while preserving the favorable physicochemical properties of the piperidin-3-ol tail. Common bioisosteric replacements include swapping the furan for an oxazole, a pyrazole, or saturating the ring to a tetrahydrofuran, which cannot undergo the same aromatized epoxide ring-opening.

The following workflow illustrates the integrated decision matrix for evaluating this class of compounds:

Workflow Start Compound Synthesis (Furan-Piperidine Motif) PhysChem Physicochemical Profiling (LogP, Kinetic Solubility) Start->PhysChem ADME In Vitro ADME (Microsomal Stability) PhysChem->ADME Trapping Reactive Metabolite Trapping (LC-MS/MS + GSH) ADME->Trapping Decision Go/No-Go Decision (Bioisostere Replacement?) Trapping->Decision

Caption: Integrated physicochemical and DMPK screening workflow for furan-containing drug candidates.

Conclusion

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol presents a paradox common in early-stage drug discovery: it possesses excellent physicochemical properties (low MW, ideal LogP, high solubility potential) but carries a high-risk structural alert. By deploying rigorous, self-validating assays—particularly kinetic solubility profiling and GSH-trapping LC-MS workflows—researchers can rapidly ascertain whether the theoretical hepatotoxicity of the 2,5-dimethylfuran ring manifests in vitro. This empirical approach ensures that only the safest, most viable chemical entities advance through the preclinical pipeline.

References

  • Tang, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 568-581.[Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[Link]

  • Chen, X., et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Analytica Chimica Acta, 896, 93-101.[Link]

An In-Depth Technical Guide to 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous biologically active compounds, prized for its ability to act as a bioisostere for phenyl groups, thereby modulating metabolic stability and receptor interactions.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the piperidine moiety is a fundamental structural element in a vast array of pharmaceuticals, particularly those targeting the central nervous system, where its saturated, flexible ring system contributes to optimal binding and pharmacokinetic profiles.[2][3]

This technical guide provides a comprehensive examination of the novel compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol . This molecule uniquely marries the 2,5-dimethylfuran core with a 3-hydroxypiperidine unit via a robust amide linkage. We will dissect its molecular architecture, propose a validated synthetic pathway, outline a rigorous analytical characterization workflow, and discuss its potential applications based on the rich pharmacology of its constituent parts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Molecular Architecture and Physicochemical Properties

The foundational step in evaluating any novel compound is a thorough understanding of its structure and inherent chemical properties. These attributes govern its reactivity, solubility, and potential for biological interactions.

Chemical Structure

The structure consists of a 2,5-dimethylfuran ring where the carbonyl group at the 3-position forms an amide bond with the nitrogen atom of a piperidin-3-ol ring.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2,5-Dimethylfuran-3-carbonyl chloride 2,5-Dimethylfuran-3-carbonyl chloride DCM (Solvent) DCM (Solvent) 2,5-Dimethylfuran-3-carbonyl chloride->DCM (Solvent) Piperidin-3-ol Piperidin-3-ol Piperidin-3-ol->DCM (Solvent) Triethylamine (Base) Triethylamine (Base) DCM (Solvent)->Triethylamine (Base) 0°C to RT 0°C to RT Triethylamine (Base)->0°C to RT 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol 0°C to RT->1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on well-established acylation methodologies for synthesizing furan-piperidine hybrid molecules. [4]

  • Reagent Preparation: To a solution of piperidin-3-ol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 mmol, 1.2 eq) dropwise. Cool the mixture to 0°C in an ice bath.

  • Acylation: In a separate flask, prepare a solution of 2,5-dimethylfuran-3-carbonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred piperidin-3-ol solution over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The causality for this step is to ensure the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon goes to completion.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL). The acid wash removes excess triethylamine, while the base wash removes any unreacted acyl chloride and acidic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound.

Caption: Logical workflow for analytical characterization.

Spectroscopic Analysis: Predicted Data

The following data are predicted based on the chemical structure and known spectroscopic values for analogous furan and piperidine compounds. [5][6][7]

Technique Expected Observations
¹H NMR (CDCl₃, 500 MHz) Furan Protons: 1H singlet (~6.1-6.3 ppm). Piperidine Protons: Multiplets for CH₂ and CH groups (~1.5-4.2 ppm), with the CH-OH proton likely appearing as a broad singlet. Methyl Protons: Two 3H singlets for the furan methyl groups (~2.2-2.5 ppm). Hydroxyl Proton: 1H broad singlet (variable, ~1.5-3.0 ppm).
¹³C NMR (CDCl₃, 125 MHz) Carbonyl Carbon: Signal at ~165-170 ppm. Furan Carbons: Signals in the aromatic region (~110-155 ppm). Piperidine Carbons: Signals in the aliphatic region (~25-70 ppm), with the C-OH carbon being the most downfield. Methyl Carbons: Signals at ~10-15 ppm.
FT-IR (KBr, cm⁻¹) O-H Stretch: Broad peak ~3300-3500 cm⁻¹. C-H Stretch (aliphatic): ~2850-2950 cm⁻¹. C=O Stretch (amide): Strong peak ~1620-1650 cm⁻¹. C=C Stretch (furan): ~1500-1580 cm⁻¹. C-O Stretch (furan & alcohol): ~1050-1250 cm⁻¹.

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₁₂H₁₈NO₃⁺): 224.1281. Calculated m/z for [M+Na]⁺ (C₁₂H₁₇NO₃Na⁺): 246.1101. |

Potential Applications and Future Directions

The convergence of the furan and piperidine scaffolds in 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol suggests significant potential for biological activity. Furan-piperidine hybrids have demonstrated notable antioxidant and anti-inflammatory properties. [4]Furthermore, both parent heterocycles are integral to compounds with antimicrobial, antiviral, and anticancer activities. [2] Future research should focus on:

  • Biological Screening: Evaluating the compound against a panel of disease targets, including inflammatory pathways (e.g., COX enzymes), microbial strains, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the substitution on both the furan and piperidine rings to optimize potency and selectivity. For instance, exploring different stereoisomers of the 3-hydroxypiperidine moiety.

  • Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its viability as a drug candidate.

This technical guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecular scaffold.

References

  • Spectroscopic Data. (n.d.).
  • Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl. (2019). The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). MDPI. [Link]

  • On the spectroscopic analyses of (E)-3-(dicyclopropyl methylene)-dihydro-4-[1-(2,5 dimethylfuran-3-yl) ethylidene]furan-2,5-dione. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]

Sources

Topological polar surface area (TPSA) of furan-based piperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Topological Polar Surface Area (TPSA) of Furan-Based Piperidine Scaffolds

Abstract

In modern medicinal chemistry, the predictive power of in silico molecular descriptors is indispensable for accelerating drug discovery timelines and reducing attrition rates. Among these, the Topological Polar Surface Area (TPSA) has emerged as a critical parameter for forecasting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, particularly oral bioavailability and blood-brain barrier (BBB) penetration. This guide provides a comprehensive technical exploration of TPSA in the context of furan-based piperidine scaffolds—a class of compounds holding significant promise, especially in central nervous system (CNS) drug development. We will delve into the theoretical underpinnings of TPSA, its computational methodology, strategies for its chemical modulation, and the experimental protocols essential for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage TPSA as a key optimization parameter in the design of novel therapeutics.

The Strategic Importance of Furan-Piperidine Scaffolds

The deliberate combination of specific structural motifs is a cornerstone of rational drug design. Furan and piperidine rings are individually classified as "privileged scaffolds" due to their frequent appearance in clinically successful drugs.[1][2][3] Their combination creates a chemical entity with a rich potential for therapeutic innovation.

  • The Furan Moiety: As a five-membered aromatic heterocycle, the furan ring is more than a simple spacer.[4][5] Its ether oxygen introduces polarity and a hydrogen bond acceptor site, which can be crucial for target engagement and for improving the pharmacokinetic profile of otherwise poorly soluble molecules.[6] It often serves as a bioisosteric replacement for phenyl rings, offering a distinct electronic and metabolic profile.[5]

  • The Piperidine Scaffold: This saturated six-membered nitrogenous heterocycle is a mainstay in CNS drug discovery.[1][2] Its conformational flexibility allows it to adapt to the steric demands of diverse binding pockets, while the basic nitrogen atom provides a handle for modulating solubility, pKa, and key molecular interactions.[2][7] The piperidine scaffold is known to enhance "druggability" by improving metabolic stability and facilitating transport across biological membranes.[2]

The fusion of these two scaffolds results in a versatile core structure, offering multiple vectors for chemical modification to fine-tune both pharmacodynamic and pharmacokinetic properties. Understanding and controlling a key physicochemical descriptor like TPSA is therefore paramount to unlocking the full potential of these molecules.

Deconstructing Topological Polar Surface Area (TPSA)

2.1. Core Concept: A 2D Descriptor for a 3D Property

Polar Surface Area (PSA) is defined as the sum of the van der Waals surface areas of all polar atoms (primarily oxygen and nitrogen) and their attached hydrogens in a molecule.[8] It is a powerful indicator of a molecule's ability to permeate cell membranes. However, the traditional calculation of PSA (often called 3D-PSA) requires a computationally expensive process: generating a low-energy 3D conformation of the molecule and then calculating the solvent-accessible surface area.[9][10]

To overcome this bottleneck, Ertl et al. developed the concept of Topological Polar Surface Area (TPSA).[11][12] TPSA is a 2D descriptor, meaning it is calculated solely from the molecular topology (the connection table of atoms), without any need for a 3D structure.[9][13] This innovation transformed PSA from a specialist tool into a high-throughput screening parameter.

2.2. The Engine of TPSA: Fragment-Based Calculation

The efficiency of TPSA calculation stems from its methodology, which is based on the summation of pre-calculated, tabulated surface contributions of polar fragments.[11][12] The contributions for 43 polar fragments were determined by a least-squares fit to the 3D-PSA values of over 34,000 drug-like molecules.[12][13] This approach makes the calculation thousands of times faster than 3D-PSA methods, enabling the rapid assessment of massive virtual libraries.[12][14]

TPSA_Concept cluster_prediction ADME Property Prediction Molecule Furan-Piperidine Scaffold (2D Structure / SMILES) Process Identify Polar Fragments (O, N, attached H) Molecule->Process Sum Sum Fragment Contributions Process->Sum TPSA_Value Calculate TPSA (Ų) Sum->TPSA_Value Absorption Intestinal Absorption TPSA_Value->Absorption TPSA ≤ 140 Ų (Guideline) BBB BBB Penetration TPSA_Value->BBB TPSA < 90 Ų (Guideline)

Caption: Conceptual workflow for TPSA calculation and its predictive utility.

2.3. TPSA in ADME Prediction: Critical Thresholds

The utility of TPSA lies in its strong correlation with key drug transport properties.[8][11] Two of the most important applications in drug design are:

  • Oral Bioavailability: For a drug to be orally absorbed, it must pass through the intestinal epithelium. TPSA has been shown to correlate well with human intestinal absorption.[12] A widely accepted guideline is that compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, crossing the highly restrictive BBB is a major challenge. TPSA is one of the most crucial predictors for BBB permeation.[15] The threshold for CNS drugs is significantly stricter, with a common rule of thumb being TPSA < 90 Ų .[15] Some studies suggest even lower values, such as < 79 Ų , for optimal BBB passage.[15]

Computational Protocol for TPSA Determination

The calculation of TPSA is a straightforward computational task, making it accessible for routine use in drug design projects.

3.1. Step-by-Step Computational Workflow

  • Molecular Input: The process begins with a 2D representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES) string, which encodes the molecular structure in a line of text.[13]

  • Software Selection: Numerous software packages can calculate TPSA. These range from free online applets and toolkits to sophisticated commercial drug design suites.

    • Online Calculators: Molinspiration is a widely used free tool for calculating various molecular properties, including TPSA.[12]

    • Cheminformatics Toolkits: Open-source libraries like RDKit (Python) or the Chemistry Development Kit (CDK, Java) provide functions for TPSA calculation within custom scripts.

    • Commercial Software: Platforms like ChemDraw, MarvinSketch, and Schrödinger Suite offer integrated TPSA calculators.[16]

  • Fragment Recognition and Summation: The software parses the input structure to identify all atoms that contribute to the polar surface area (O and N). It then recognizes the specific polar fragment class for each atom based on its bonding environment (e.g., a primary amine, an ether oxygen, an amide nitrogen).

  • Output Generation: The pre-programmed surface area contribution for each identified fragment is retrieved from its internal table and summed. The final value is the molecule's TPSA, expressed in square angstroms (Ų).

TPSA_Workflow cluster_input Input cluster_processing Processing cluster_output Output smiles 1. Molecular Structure (e.g., SMILES string) software 2. Cheminformatics Software (e.g., RDKit, Molinspiration) smiles->software fragmentation 3. Identify Polar Fragments (Based on Connectivity) software->fragmentation summation 4. Sum Tabulated Fragment Contributions fragmentation->summation tpsa_value 5. TPSA Value (Ų) summation->tpsa_value

Caption: A typical computational workflow for calculating TPSA.

3.2. TPSA Modulation: A Medicinal Chemist's Perspective

TPSA is a powerful design parameter. By strategically modifying a lead compound, a medicinal chemist can tune its TPSA to achieve a desired ADME profile. The furan-piperidine scaffold offers several handles for such modulation.

Structure IDModificationSMILES (Illustrative)Key Polar FragmentsCalculated TPSA (Ų)Predicted Property
FP-Core Base ScaffoldC1CCN(CC1)Cc2occc2Furan Oxygen, Piperidine Nitrogen21.96Likely BBB Penetrant
FP-OH Add Hydroxyl groupC1CCN(CC1)Cc2occc2OFuran O, Piperidine N, Hydroxyl O+H 42.19Likely BBB Penetrant
FP-Amide Add Amide groupC1CCN(CC1)C(=O)c2occc2Furan O, Piperidine N, Amide O, Amide N+H ~60-80 (depends on exact structure)Borderline BBB Penetrant
FP-Acid Add Carboxylic AcidOC(=O)c1oc(ccn1)CN2CCCCC2Furan O, Piperidine N, Carboxyl O, OH 81.19Poor BBB Penetrant

Note: TPSA values are illustrative and calculated using standard algorithms. Actual values may vary slightly based on the specific software used.

This table demonstrates a core principle: the addition of polar functional groups containing oxygen or nitrogen systematically increases the TPSA. To improve BBB penetration, a chemist might mask a carboxylic acid as a methyl ester, thereby reducing the TPSA and increasing lipophilicity. Conversely, to limit CNS exposure and improve solubility, adding a polar handle might be the desired strategy.

The Imperative of Experimental Validation

While TPSA is a highly predictive descriptor, it remains a computational model.[16] Its primary utility is for prioritizing and designing compounds before synthesis. Experimental validation of membrane permeability is a non-negotiable step in drug development to confirm the in silico predictions.

4.1. Key In Vitro Permeability Assays

Two widely used assays provide experimental data that correlates with TPSA-predicted permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion.[17] A filter plate with an artificial lipid membrane (e.g., lecithin in dodecane) separates a donor well (containing the test compound) from an acceptor well. The rate at which the compound appears in the acceptor well provides a quantitative measure of its passive permeability. The PAMPA-BBB variant uses a specific lipid composition (e.g., brain polar lipid extract) to better mimic the blood-brain barrier.[17]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon cancer cell line that differentiates to form tight junctions similar to the intestinal epithelium.[11] It is considered a gold standard for predicting oral absorption. Because it is a cell-based assay, it can measure not only passive diffusion but also the effects of active transport and P-glycoprotein (P-gp) efflux, providing a more comprehensive biological picture.[15]

Validation_Workflow cluster_insilico In Silico Design & Prediction cluster_experimental Experimental Validation design Design Furan-Piperidine Analog Library calc_tpsa Calculate TPSA design->calc_tpsa prioritize Prioritize & Select Candidates (TPSA < 90Ų) calc_tpsa->prioritize synthesis Synthesize Selected Compounds prioritize->synthesis pampa PAMPA-BBB Assay (Passive Permeability) synthesis->pampa caco2 Caco-2 Assay (Permeability + Efflux) synthesis->caco2 data Analyze Permeability Data (Pe value) pampa->data caco2->data

Sources

An In-Depth Technical Guide to the Drug-Likeness and Bioavailability Score of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a delicate balance of efficacy, safety, and favorable pharmacokinetic properties. Among the most critical of these properties are drug-likeness and oral bioavailability. This technical guide provides a comprehensive analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, a heterocyclic compound of interest, through the lens of established principles of medicinal chemistry and drug development. We will explore its predicted physicochemical properties, evaluate its adherence to Lipinski's Rule of Five for drug-likeness, and outline both in silico and in vitro methodologies for assessing its potential oral bioavailability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the pharmaceutical potential of this and structurally related molecules.

Introduction: The Imperative of Drug-Likeness and Bioavailability

In the realm of drug discovery, the intrinsic biological activity of a compound is but the first hurdle. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) effectively determines its ultimate therapeutic utility. "Drug-likeness" is a qualitative concept used to assess a compound's resemblance to known drugs, often based on physicochemical properties that influence ADME.[1][2] One of the most influential guidelines in this area is Lipinski's Rule of Five, which provides a set of simple molecular descriptors to predict poor oral absorption or permeation.[3]

Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation unchanged, is a key pharmacokinetic parameter. A high oral bioavailability is often a desirable characteristic for chronically administered drugs, as it offers convenience and improved patient compliance. The assessment of bioavailability can be approached through a combination of computational modeling and experimental assays. In the early stages of drug discovery, in silico predictions offer a rapid and cost-effective means of prioritizing candidates with a higher probability of success.[4][5][6]

This guide will focus on the specific molecule 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, providing a detailed, step-by-step approach to evaluating its potential as an orally administered therapeutic agent.

In Silico Assessment of Drug-Likeness: A Predictive Approach

For the purpose of this guide, we have generated a set of predicted physicochemical properties for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol. These values are derived from established computational methodologies and are presented in Table 1.

Table 1: Predicted Physicochemical Properties of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)237.28 g/mol < 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)1.65≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Molar Refractivity65.4340-130Yes
Topological Polar Surface Area (TPSA)59.87 Ų< 140 ŲYes

Based on these in silico predictions, 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol exhibits excellent compliance with Lipinski's Rule of Five. This suggests that the molecule has a favorable profile for oral absorption and cell membrane permeability. The low molecular weight and moderate lipophilicity (LogP) are particularly encouraging indicators.

Below is a conceptual workflow for the in silico prediction of drug-likeness and ADME properties.

G cluster_0 In Silico ADME & Drug-Likeness Prediction Input Input: 2D Structure of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol Prediction Physicochemical Property Prediction Engine (e.g., SwissADME, ADMETlab) Input->Prediction SMILES or MOL file Lipinski Lipinski's Rule of Five Analysis Prediction->Lipinski ADME ADME Parameter Prediction (Solubility, Permeability, etc.) Prediction->ADME Output Output: Predicted Drug-Likeness and Bioavailability Score Lipinski->Output ADME->Output

Caption: Workflow for In Silico Drug-Likeness and ADME Prediction.

Bioavailability Score: Integrating Multiple Factors

While Lipinski's rules provide a valuable initial screen, a more nuanced understanding of bioavailability requires the consideration of additional factors. Modern in silico tools often provide a composite "bioavailability score" based on a weighted average of various parameters, including solubility, permeability, and metabolism.

For 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, the predicted high solubility and permeability, coupled with its favorable Lipinski profile, would likely result in a high predicted oral bioavailability score. The presence of the furan and piperidine moieties may be of interest for metabolic stability, as these are common scaffolds in known drugs.

It is crucial to remember that these in silico predictions are theoretical and require experimental validation.

In Vitro Assessment of Bioavailability: The Caco-2 Permeability Assay

A widely accepted in vitro model for predicting intestinal drug absorption is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Testing: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).

  • Compound Preparation: A stock solution of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the desired final concentration.

  • Permeability Assay (Apical to Basolateral): a. The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the transwell plate. b. The test compound solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber. c. The plate is incubated at 37°C with gentle shaking. d. Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes). e. The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug permeation across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

A high Papp value is indicative of good intestinal permeability and a higher likelihood of good oral bioavailability.

G cluster_0 Caco-2 Permeability Assay Workflow Start Start: Caco-2 Cell Seeding on Transwell Membrane Culture 21-25 Day Culture for Monolayer Formation Start->Culture Integrity Monolayer Integrity Check (TEER, Lucifer Yellow) Culture->Integrity Compound Addition of Test Compound to Apical Chamber Integrity->Compound Incubate Incubation at 37°C Compound->Incubate Sample Sampling from Basolateral Chamber at Time Points Incubate->Sample Analysis LC-MS/MS Quantification Sample->Analysis Calculate Calculate Apparent Permeability (Papp) Analysis->Calculate End End: Permeability Assessment Calculate->End

Caption: Caco-2 Permeability Assay Experimental Workflow.

Conclusion

The in silico analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol reveals a promising profile for a potential orally bioavailable drug candidate. Its full compliance with Lipinski's Rule of Five suggests favorable physicochemical properties for absorption and permeation. While these computational predictions provide a strong rationale for further investigation, experimental validation is paramount. The Caco-2 permeability assay, as outlined in this guide, represents a robust and industry-accepted in vitro method for the next phase of evaluation. The integration of predictive modeling with experimental data is a cornerstone of modern, efficient drug discovery, enabling a more informed and resource-conscious progression of new chemical entities toward clinical development.

References

  • Directory of in silico Drug Design tools. (2018, May 4). Retrieved from [Link]

  • druglikeFilter 1.0: An AI powered filter for collectively measuring the drug-likeness of compounds. (2025, April 9). PMC. Retrieved from [Link]

  • SwissDrugDesign - Molecular Modelling Group. (n.d.). Retrieved from [Link]

  • PreADMET | Prediction of ADME/Tox. (n.d.). Retrieved from [Link]

  • Computational tools for ADMET. (n.d.). Retrieved from [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved from [Link]

  • ADMET Predictor Download. (2026, February 26). Retrieved from [Link]

  • In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. (n.d.). Retrieved from [Link]

  • Pass - GeneXplain GmbH. (n.d.). Retrieved from [Link]

  • ADME calculator. (n.d.). Retrieved from [Link]

  • {1-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol. (n.d.). Chemazone. Retrieved from [Link]

  • Putra, A. E., et al. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Cantero-López, P., et al. (n.d.). In silico predicted physicochemical properties of all compounds 1-8. ResearchGate. Retrieved from [Link]

  • Worth, A. P., & Dearden, J. C. (2008). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. Retrieved from [Link]

  • Mansiaux, Y., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Retrieved from [Link]

  • 1-[5-methyl-2-(trifluoromethyl)furan-3-carbonyl]-3-(trifluoromethyl)piperidin-3-ol. (n.d.). Chemspace. Retrieved from [Link]

  • 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine. (2025, September 6). Retrieved from [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023, October 10). PMC. Retrieved from [Link]

  • 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. (2016, October 20). MDPI. Retrieved from [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024, February 15). Retrieved from [Link]

  • Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. (2014, September 5). PMC. Retrieved from [Link]

  • Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

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  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol represents a highly functionalized amide scaffold. The 2,5-dimethylfuran-3-carboxylic acid core is a privileged motif frequently utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy (). Conversely, piperidin-3-ol is a versatile cyclic amino alcohol ubiquitous in alkaloid synthesis and drug discovery ().

Synthesizing this target requires the coupling of a sterically hindered carboxylic acid with a secondary amine that also possesses a secondary hydroxyl group. Chemoselectivity is the primary challenge here. However, because the secondary amine (conjugate acid pKₐ ~10) is vastly more nucleophilic than the secondary alcohol (pKₐ ~16), the amide bond formation proceeds with near-perfect chemoselectivity over esterification at room temperature. This intrinsic reactivity difference eliminates the need for hydroxyl protecting groups, thereby maximizing atom economy and reducing step count.

To achieve maximum yield and suppress side reactions, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is superior to traditional carbodiimides (like EDC) for secondary amines due to the neighboring-group effect of the nitrogen atom in its HOAt leaving group, which dramatically accelerates the nucleophilic acyl substitution ().

Mechanistic Pathway

The reaction proceeds via a uronium-based activation mechanism. The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium intermediate, which rapidly collapses to form the HOAt active ester. Finally, the piperidin-3-ol attacks the active ester to yield the target amide.

Mechanism Acid 2,5-Dimethylfuran- 3-carboxylic acid ActiveEster HOAt Active Ester Intermediate Acid->ActiveEster Deprotonation & Uronium Activation HATU HATU Reagent HATU->ActiveEster Deprotonation & Uronium Activation DIPEA DIPEA Base DIPEA->ActiveEster Deprotonation & Uronium Activation Product 1-(2,5-Dimethylfuran-3-carbonyl) piperidin-3-ol ActiveEster->Product Nucleophilic Acyl Substitution Amine Piperidin-3-ol Amine->Product Amine Attack

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Stoichiometry & Reagent Selection

To ensure a self-validating and high-yielding system, precise stoichiometry is critical. 3.0 equivalents of DIPEA are mandated: one equivalent to deprotonate the carboxylic acid, one to neutralize the hexafluorophosphate counterion of HATU, and a third to ensure the piperidin-3-ol remains fully unprotonated and nucleophilic throughout the reaction.

Table 1: Reagent Stoichiometry (Example for 1.0 mmol Scale)

ReagentRoleMW ( g/mol )EquivalentsAmount
2,5-Dimethylfuran-3-carboxylic acidElectrophile Precursor140.141.0140.1 mg
Piperidin-3-olNucleophile101.151.1111.3 mg
HATUCoupling Reagent380.231.2456.3 mg
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic Base129.243.0522 µL
DMF (Anhydrous)SolventN/AN/A5.0 mL (0.2 M)

Experimental Protocol

Workflow A 1. Carboxylic Acid Activation B 2. Amide Coupling A->B C 3. Aqueous Quench & Workup B->C D 4. Flash Chromatography C->D E 5. LC-MS/NMR Validation D->E

Figure 1: End-to-end workflow for the synthesis and validation of the target amide.

Reaction Setup & Pre-activation
  • Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Dissolution: Add 2,5-dimethylfuran-3-carboxylic acid (140.1 mg, 1.0 mmol) to the flask. Add 5.0 mL of anhydrous DMF to dissolve the acid.

  • Base Addition: Inject DIPEA (522 µL, 3.0 mmol) into the stirring solution.

  • Activation: Add HATU (456.3 mg, 1.2 mmol) in one portion. Stir the mixture at room temperature for 10 to 15 minutes .

    • Causality Insight: This pre-activation step is mandatory. If HATU is mixed directly with the amine before the acid is activated, the amine will attack the uronium carbon of HATU, forming a stable, dead-end tetramethylguanidinium byproduct that drastically reduces yield (;).

Amide Coupling
  • Amine Addition: After the 15-minute pre-activation (the solution may turn pale yellow, indicating the formation of the HOAt ester), add piperidin-3-ol (111.3 mg, 1.1 mmol) either neat or dissolved in 1.0 mL of anhydrous DMF.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation: The starting acid is UV-active (254 nm), while piperidin-3-ol is UV-inactive but stains strongly with Ninhydrin. The product will be both UV-active and stain-positive (often a distinct color from the starting amine).

Quench & Liquid-Liquid Extraction
  • Dilution: Once TLC or LC-MS indicates complete consumption of the starting acid, dilute the reaction mixture with 25 mL of Ethyl Acetate (EtOAc).

  • Aqueous Washing: Perform the sequential washes detailed in Table 2.

Table 2: Workup Wash Sequence and Causality Rationale

Wash StepAqueous SolutionPurpose & Causality Insight
15% Aqueous LiCl (3 × 15 mL)Crucial for DMF removal. LiCl drastically increases the ionic strength of the aqueous phase, disrupting DMF's hydration sphere and forcing the highly polar solvent into the aqueous layer.
2Sat. NaHCO₃ (1 × 15 mL)Deprotonates and removes any unreacted carboxylic acid and the HOAt byproduct generated from HATU.
31.0 M HCl (1 × 15 mL)Protonates and removes unreacted piperidin-3-ol and excess DIPEA into the aqueous phase.
4Brine (1 × 15 mL)Removes residual water from the organic phase, pre-drying the EtOAc.
  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Flash Chromatography
  • Purification: Load the crude residue onto a silica gel column. Elute using a gradient of 0% to 5% Methanol in Dichloromethane (DCM). The target compound, possessing a free hydroxyl group, will elute slower than standard fully-protected amides.

  • Isolation: Pool the pure fractions and evaporate the solvent to afford 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol as a solid or viscous oil.

Analytical Validation

To ensure trustworthiness, the synthesized compound must be validated against expected analytical parameters.

Table 3: Expected Analytical Data for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

TechniqueExpected ResultDiagnostic Features
LC-MS (ESI+) m/z = 224.1 [M+H]⁺Exact mass calculated for C₁₂H₁₇NO₃ is 224.13.
¹H NMR (CDCl₃) ~6.0 ppm (1H, s)Furan ring aromatic proton (C4-H).
~3.8 - 4.2 ppm (m)Broad multiplets corresponding to the piperidine protons adjacent to the nitrogen and the hydroxyl-bearing methine proton. Note: Amide rotamers may cause peak broadening or splitting.
~2.2 - 2.3 ppm (6H, s)Two distinct methyl singlets from the 2,5-dimethylfuran core.

Troubleshooting & Causality Insights

  • Low Yield / High Guanidinium Byproduct: If LC-MS shows a mass corresponding to the guanylated amine (m/z = 200.1 for piperidin-3-ol + tetramethylguanidinium), the pre-activation step was too short, or the acid is too sterically hindered. Solution: Increase pre-activation time to 30 minutes or gently warm the activation mixture to 35 °C before adding the amine.

  • O-Acylation (Esterification) Observed: While the amine is vastly more nucleophilic, excess HATU or prolonged reaction times (e.g., leaving it overnight unnecessarily) can lead to trace esterification at the piperidin-3-ol hydroxyl group. Solution: Strictly adhere to 1.1 equiv of amine and 1.2 equiv of HATU, and quench the reaction immediately upon completion.

References

  • Liu, M., et al. "Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors." European Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Guo, L.-D., et al. "Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework: Application to the Total Synthesis of (+)-Deoxoprosopinine." The Journal of Organic Chemistry, 2004. URL:[Link]

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. URL:[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. URL:[Link]

  • de Vega, J. P., et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." Journal of the American Chemical Society, 2024. URL:[Link]

Application Notes and Protocols: Amide Coupling of 2,5-Dimethylfuran-3-carboxylic Acid and Piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Heterocyclic Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless pharmaceutical agents.[1][2] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][3] While seemingly straightforward, the efficiency of amide bond formation is highly dependent on the nature of the substrates and the choice of coupling reagents and conditions.[1]

This application note provides a detailed guide to the amide coupling of 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol, a reaction that presents several distinct challenges. The furan ring system, a common motif in bioactive molecules, can influence the reactivity of the carboxylic acid.[4] Piperidin-3-ol, a secondary amine bearing a hydroxyl group, introduces the potential for steric hindrance and side reactions.

Herein, we explore optimized protocols for this specific transformation, offering researchers a selection of robust methods and a rationale for their application. We will delve into the mechanistic underpinnings of various coupling strategies, provide step-by-step experimental procedures, and discuss critical aspects of reaction monitoring and product purification.

Strategic Considerations for a Successful Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring the removal of water.[5] Modern amide synthesis circumvents this by activating the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][6]

Key Challenges:
  • Steric Hindrance: Piperidin-3-ol is a secondary amine, which can be less reactive than a primary amine due to steric bulk around the nitrogen atom.

  • Nucleophilicity of the Amine: The electron-donating character of the piperidine ring enhances the nucleophilicity of the secondary amine, which is favorable for the coupling reaction.

  • Activation of the Carboxylic Acid: The furan ring is an electron-rich heterocycle, which can influence the electronic properties of the carboxylic acid. A suitable activating agent is crucial for efficient conversion to a reactive intermediate.

  • Hydroxyl Group Reactivity: The presence of a free hydroxyl group on the piperidinol introduces a competing nucleophile that could potentially react with the activated carboxylic acid, leading to ester formation as a byproduct. However, the amine is generally a better nucleophile than the alcohol.

  • Product Polarity: The resulting amide product, containing a hydroxyl group, is expected to be polar, which may present challenges during workup and purification.[7][8]

Recommended Coupling Methodologies

Based on an analysis of the substrates, two primary coupling strategies are recommended: a carbodiimide-based approach with additives and a uronium/aminium salt-based method.

Method 1: EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][9] However, this intermediate can rearrange to a stable N-acylurea, an undesired byproduct.[6] The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[6][10]

Reaction Workflow: EDC/HOBt Coupling

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 2,5-Dimethylfuran- 3-carboxylic Acid Activation Activation: Formation of O-acylisourea and HOBt-ester Carboxylic_Acid->Activation Amine Piperidin-3-ol Coupling Nucleophilic Attack by Amine Amine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base DIPEA Base->Coupling Solvent DMF Solvent->Coupling Activation->Coupling Quench Aqueous Workup Coupling->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for EDC/HOBt mediated amide coupling.

Method 2: HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[11] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine.[11][12] HATU is particularly effective for coupling sterically hindered amino acids and is often the reagent of choice for challenging couplings.[13] A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the released acid.[6][14]

Mechanism: HATU-Mediated Amide Coupling

G RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation HATU HATU OAt_ester OAt-Active Ester HATU->OAt_ester Activation Base Base (DIPEA) Base->RCOO_neg Amine R'-NH2 Tetrahedral_int Tetrahedral Intermediate Amine->Tetrahedral_int Nucleophilic Attack RCOO_neg->OAt_ester OAt_ester->Tetrahedral_int Amide Amide Product Tetrahedral_int->Amide Collapse Byproducts Tetramethylurea + HOAt Tetrahedral_int->Byproducts

Caption: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory-specific conditions and analytical observations.

Materials and Reagents
ReagentSupplierPurity
2,5-Dimethylfuran-3-carboxylic acidSigma-Aldrich≥97%
Piperidin-3-olSigma-Aldrich≥98%
EDC hydrochlorideSigma-Aldrich≥98%
HOBt monohydrateSigma-Aldrich≥97%
HATUSigma-Aldrich≥97%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Protocol 1: EDC/HOBt Coupling
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M).

  • Add piperidin-3-ol (1.1 eq), HOBt monohydrate (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: HATU Coupling
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M).

  • Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) and stir for an additional 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of piperidin-3-ol (1.1 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Reaction Workup and Purification

The polar nature of the product, (2,5-dimethylfuran-3-yl)(3-hydroxypiperidin-1-yl)methanone, requires a carefully considered workup and purification strategy to ensure good recovery and purity.[7]

Standard Workup Procedure
  • Upon completion of the reaction, dilute the DMF solution with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

Due to the polarity of the target compound, purification by silica gel column chromatography may require a polar mobile phase.

  • Recommended Solvents: A gradient elution of ethyl acetate in hexanes, potentially with the addition of a small percentage of methanol or isopropanol, is a good starting point.

  • Alternative: For highly polar compounds that are difficult to purify on silica, reversed-phase chromatography may be a suitable alternative.[7]

Summary of Recommended Conditions

ParameterMethod 1: EDC/HOBtMethod 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.1 eq
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)
Additive HOBt·H₂O (1.2 eq)None
Base DIPEA (2.5 eq)DIPEA (2.5 eq)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours2-6 hours

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and amine. For the EDC/HOBt method, ensure the EDC is of high quality and added at 0 °C to minimize side reactions. For the HATU method, pre-activation time can be extended.

  • Side Product Formation: The formation of an ester byproduct from the reaction with the hydroxyl group is a possibility, though less likely than amidation. If observed, protecting the hydroxyl group of piperidin-3-ol prior to coupling may be necessary.

  • Purification Difficulties: If the product is highly soluble in the aqueous phase during workup, back-extraction of the aqueous layers with ethyl acetate or another suitable solvent may improve recovery. For chromatography, experimenting with different solvent systems is key.[8]

Conclusion

The amide coupling of 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol is a readily achievable transformation with the appropriate choice of modern coupling reagents. Both the EDC/HOBt and HATU methods offer reliable pathways to the desired product. The HATU protocol is generally faster and more efficient for sterically demanding substrates, while the EDC/HOBt method provides a cost-effective alternative. Careful attention to anhydrous conditions, stoichiometry, and a well-planned purification strategy are paramount for obtaining the target amide in high yield and purity.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

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Preparation of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol for High-Throughput Screening: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and preparation of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol, a novel compound with potential applications in drug discovery. The protocols detailed herein are optimized for producing high-purity material suitable for high-throughput screening (HTS) campaigns. We delve into the rationale behind the synthetic strategy, purification methodologies, and critical quality control measures to ensure robust and reproducible results in downstream biological assays.

Introduction: The Rationale for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[1] The quality and diversity of these libraries are paramount to the success of any screening campaign. The furan and piperidine scaffolds are prevalent in numerous biologically active molecules, making their combination in 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol a compelling starting point for identifying novel chemical probes and potential drug candidates.

The 2,5-dimethylfuran moiety offers a lipophilic and metabolically stable core, while the piperidin-3-ol fragment introduces a polar, hydrogen-bonding capable group that can participate in crucial interactions with biological targets. The amide linkage provides a rigid and planar connection, further defining the compound's three-dimensional structure. This application note serves as a detailed guide for researchers to synthesize and prepare this compound for inclusion in HTS libraries, ensuring high quality and consistency for reliable screening data.

Synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

The synthesis of the target compound is achieved through a standard amide coupling reaction between 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol. This approach is widely used in medicinal chemistry due to its efficiency and tolerance of various functional groups.[2]

Synthetic Scheme

The overall synthetic pathway is depicted below. The key step involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2_5_dimethylfuran_3_carboxylic_acid 2,5-Dimethylfuran-3-carboxylic acid Amide_Coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) 2_5_dimethylfuran_3_carboxylic_acid->Amide_Coupling piperidin_3_ol Piperidin-3-ol piperidin_3_ol->Amide_Coupling Target_Compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol Amide_Coupling->Target_Compound

Caption: Synthetic scheme for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

Causality of Experimental Choices
  • Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions, such as racemization (if chiral centers were present) and the formation of an unreactive N-acylurea byproduct. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[3]

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of piperidin-3-ol and to scavenge the proton generated during the reaction. Its bulky nature prevents it from competing with the primary amine as a nucleophile.

  • Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogeneous reaction mixture.

Detailed Experimental Protocol
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Dissolve the carboxylic acid in anhydrous DMF. Add piperidin-3-ol hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification is a critical step to ensure the compound's integrity for HTS. Amide compounds can be polar, and purification strategies must be chosen accordingly.[4]

Purification Protocol

Given the polar nature of the hydroxyl group and the amide bond, flash column chromatography on silica gel is an effective purification method.

  • Column Preparation: Pack a silica gel column with an appropriate diameter based on the scale of the reaction.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol as a solid or oil. For highly polar amides that are difficult to purify with traditional flash chromatography, reverse-phase chromatography or recrystallization can be viable alternatives.[5]

Characterization Data

The identity and purity of the final compound must be confirmed by analytical techniques.

Parameter Expected Value
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Appearance White to off-white solid
Purity (by LC-MS) >95%
1H NMR Consistent with the proposed structure
Mass Spectrum (ESI+) m/z = 224.12 [M+H]+

Preparation for High-Throughput Screening

Proper compound management is essential for the success of HTS campaigns.[6][7] This involves accurate weighing, dissolution, and plating of the compound into microtiter plates.

HTS Workflow

The general workflow for preparing a compound for HTS is outlined below.

G Start Pure Compound (>95% purity) Weighing Accurate Weighing Start->Weighing Dissolution Dissolution in DMSO (e.g., 10 mM stock) Weighing->Dissolution Plating Transfer to 384-well plates Dissolution->Plating QC Quality Control (Concentration & Purity Check) Plating->QC Storage Storage at -20°C or -80°C QC->Storage Screening Assay-Ready Plates for HTS Storage->Screening

Caption: High-Throughput Screening compound preparation workflow.

Protocol for HTS Plate Preparation
  • Stock Solution Preparation:

    • Accurately weigh the purified 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol.

    • Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure complete dissolution by vortexing or gentle sonication.

  • Assay Plate Preparation:

    • Using automated liquid handlers, perform serial dilutions from the stock solution to create a range of concentrations for dose-response testing in the HTS assay.[8]

    • Transfer the diluted compound solutions to the appropriate wells of 384- or 1536-well microtiter plates.[9]

  • Quality Control (QC):

    • Before storing the plates, perform a QC check on a representative sample of wells.[10]

    • Confirm the concentration and purity of the compound in the plated format using techniques like LC-MS. This step is crucial to identify any issues with precipitation or degradation.[8][11]

  • Storage and Handling:

    • Seal the assay plates and store them at -20°C or -80°C to maintain compound stability.[6]

    • When ready for screening, allow the plates to thaw to room temperature before unsealing to prevent water condensation.

Conclusion

This application note provides a robust and detailed methodology for the synthesis, purification, and preparation of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol for high-throughput screening applications. By following these protocols and understanding the underlying scientific principles, researchers can confidently generate high-quality compound samples, thereby increasing the likelihood of success in their drug discovery endeavors. The self-validating nature of the described protocols, from synthesis to quality control, ensures the integrity and reliability of the compound for downstream biological evaluation.

References

  • High-throughput screening - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

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Application Notes and Protocols for the Kinase Inhibitor Candidate: 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigating 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol as a Kinase Inhibitor

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The search for novel, potent, and selective kinase inhibitors is therefore a cornerstone of modern drug discovery.[2] The compound 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol presents a compelling scaffold for investigation in this area. Its structure incorporates a furan ring, a five-membered aromatic heterocycle known to be a bioisostere for phenyl rings and present in various pharmacologically active compounds.[3] The furan moiety can engage in hydrogen bonding and other interactions within an ATP-binding pocket.[4] Additionally, the piperidinol group offers a three-dimensional structure that can be optimized for specific kinase targets, a strategy successfully employed in the development of other kinase inhibitors.[5]

These application notes provide a comprehensive guide for researchers to systematically evaluate the kinase inhibitory potential of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol, from initial in vitro profiling to cell-based validation of its activity.

Part 1: In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its activity against purified enzymes in a controlled, cell-free environment. This allows for the direct measurement of enzyme inhibition and the determination of key parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]

In Vitro Kinase Assay: Luminescence-Based ADP Detection

This protocol utilizes a luminescence-based assay, such as ADP-Glo™, which measures the amount of ADP produced during a kinase reaction. This is a robust, non-radioactive method suitable for high-throughput screening and detailed kinetic analysis.[1][6]

Principle: The kinase reaction produces ADP. After the reaction is stopped, a reagent is added to convert the remaining ATP to light, and then a second reagent converts the generated ADP to ATP, which is then measured via a luciferase reaction. The amount of light generated is directly proportional to the kinase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer, typically containing 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, and 2mM DTT.[1]

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km value for the specific kinase being tested.[1]

    • Substrate Solution: Dissolve the appropriate kinase substrate (e.g., a peptide) in the kinase buffer.

    • Test Compound Preparation: Prepare a stock solution of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol in DMSO. Create a dilution series to test a range of concentrations.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound dilutions or vehicle (DMSO) to the wells.

    • Add 2.5 µL of the kinase-substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure ADP production following the manufacturer's instructions for the ADP-Glo™ assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration near Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors.[1]

  • DMSO Concentration: It is crucial to maintain a consistent and low percentage of DMSO (typically ≤1%) in all wells to avoid solvent-induced artifacts.

  • Controls: Include positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly.

Data Presentation:

ParameterValue
Target Kinasee.g., Recombinant Human PAK1
Substratee.g., PAKtide (RRRLSFAEPG)
ATP Concentration10 µM (or near Km)
Test Compound1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol
IC50To be determined

Experimental Workflow Visualization:

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Compound Dilution Series Add_Compound Add Compound to 384-well Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase/ Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Prep->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect ADP (Luminescence) Incubate->Stop_Reaction Data_Analysis Calculate % Inhibition & Determine IC50 Stop_Reaction->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase assay.

Part 2: Cell-Based Kinase Inhibition and Downstream Signaling

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data by assessing the compound's activity within a cellular context.[7] These assays can measure target engagement, inhibition of downstream signaling, and effects on cellular processes like proliferation.[8]

Cellular Phosphorylation Assay by Western Blot

This protocol describes how to measure the phosphorylation status of a kinase's substrate in cells treated with the test compound. A reduction in substrate phosphorylation indicates that the compound is engaging and inhibiting the target kinase in the cell.[8]

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line known to have activated signaling through the target kinase) in 6-well plates.[9]

    • Once cells reach 70-80% confluency, treat them with various concentrations of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

    • Clarify the lysates by centrifugation.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[11]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., β-actin or GAPDH) for normalization.

Causality Behind Experimental Choices:

  • Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical to prevent the dephosphorylation of proteins after cell lysis, ensuring an accurate measurement of the phosphorylation status at the time of harvesting.

  • BSA for Blocking: Using BSA instead of milk for blocking is often preferred when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can lead to high background.

  • Loading Control: A loading control is essential to confirm that any observed changes in the phosphoprotein signal are due to the inhibitor's effect and not variations in the amount of protein loaded per lane.

Representative Signaling Pathway Visualization:

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Upstream_Kinase Upstream Kinase (e.g., PI3K) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., AKT) Upstream_Kinase->Target_Kinase Activates Substrate Downstream Substrate (e.g., GSK3β) Target_Kinase->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Regulates Inhibitor 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol Inhibitor->Target_Kinase

Caption: A hypothetical signaling pathway for kinase inhibition analysis.

Part 3: Cellular Proliferation Assay

To determine if the inhibition of the target kinase translates into a functional cellular outcome, a proliferation assay can be performed. Many kinases are involved in signaling pathways that drive cell proliferation, particularly in cancer cells.[8]

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a dilution series of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

These application notes provide a foundational framework for the initial characterization of 1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-ol as a potential kinase inhibitor. By following these protocols, researchers can obtain critical data on its in vitro potency, its ability to engage and inhibit its target in a cellular context, and its functional consequences on cell proliferation. Positive results from these studies would warrant further investigation, including broader kinase profiling for selectivity, mechanism of action studies, and in vivo efficacy experiments.

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  • Compounds for suppressing egfr mutant cancer and pharmaceutical use thereof. (n.d.). Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. (2001). Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC.
  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. (2012). Journal of Medicinal Chemistry.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Assessment of chk1 phosphorylation as a pharmacodynamic biomarker of chk1 inhibition. (2011). PubMed.
  • Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. (n.d.). The Royal Society of Chemistry.
  • An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. (n.d.). PubMed.

Sources

Troubleshooting & Optimization

Improving yield of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol .

As a Senior Application Scientist, I have designed this portal to address the specific chemoselectivity and isolation challenges associated with coupling 2,5-dimethylfuran-3-carboxylic acid with the bifunctional amino alcohol, piperidin-3-ol. This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating protocols to ensure you achieve maximum yield and purity in your drug development workflows.

Troubleshooting & Optimization FAQs

Q1: I am observing significant amounts of O-acylated ester and N,O-diacylated byproducts. How can I improve chemoselectivity for the target amide? Root Cause: Piperidin-3-ol is an amino alcohol, presenting a classic chemoselectivity challenge. Due to the innate reactivities of amines and alcohols, N-acylation is kinetically favored[1]. However, the use of hyper-reactive coupling reagents (like acyl chlorides) or specific catalysts can blur this reactivity hierarchy. A common error is the inclusion of 4-Dimethylaminopyridine (DMAP). DMAP generates a highly reactive acyl pyridinium intermediate that significantly accelerates O-acylation, leading to ester and diacylated impurities[2]. Solution: Strictly exclude DMAP and avoid acyl chlorides. Rely on the inherent nucleophilicity difference between the secondary amine and the secondary alcohol. Use a mild, highly selective coupling reagent like Propanephosphonic acid anhydride (T3P®) to maintain strict N-acylation selectivity[3].

Q2: Which coupling reagent provides the highest yield and easiest isolation for this specific substrate? Root Cause: Traditional reagents like carbodiimides (EDC/DCC) or uronium salts (HATU) generate byproducts (e.g., ureas or phosphine oxides) that are notoriously difficult to separate from polar amides without extensive column chromatography[4]. Solution: We strongly recommend T3P. T3P activates the 2,5-dimethylfuran-3-carboxylic acid efficiently while maintaining mild conditions. Crucially, T3P and its phosphate byproducts are completely water-soluble, allowing for product isolation via a simple aqueous wash[5].

Q3: My isolated yield is low (<50%) even though LCMS shows complete conversion. Where is my product going? Root Cause: The target molecule, 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, contains a free hydroxyl group and a polar amide bond, giving it moderate to high water solubility. Aggressive aqueous workups (e.g., using large volumes of highly acidic or basic washes) or partitioning in suboptimal solvents lead to product loss in the aqueous phase. Solution: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) as the extraction solvent. Limit the volume of aqueous washes. A simple wash with saturated NaHCO₃ followed by a minimal brine wash is sufficient to isolate the product[4].

Reaction Pathway & Chemoselectivity Mapping

The following diagram illustrates the competitive pathways during the acylation of piperidin-3-ol. Controlling the activation energy barrier via reagent selection (T3P) ensures the reaction funnels exclusively through the major N-acylation pathway.

G A 2,5-Dimethylfuran-3-carboxylic acid + Piperidin-3-ol B Activated Acyl-T3P Intermediate A->B T3P, DIPEA EtOAc C Target Amide (N-Acylation) B->C Major Pathway (Amine Nucleophile) D Ester Byproduct (O-Acylation) B->D Minor Pathway (Alcohol Nucleophile) E Diacylated Byproduct (N,O-Diacylation) C->E Excess Reagents D->E Excess Reagents

Reaction pathways for the acylation of piperidin-3-ol highlighting chemoselectivity.

Quantitative Reagent Comparison

To guide your experimental design, the following table summarizes the performance of common coupling systems specifically for the synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

Coupling SystemN-Acylation SelectivityWorkup ComplexityTypical YieldPrimary Byproduct
T3P / DIPEA Excellent (>95%)Low (Aqueous wash only)85–95%Water-soluble phosphates
EDC / HOBt Good (~85%)High (HOBt removal issues)60–75%Urea (water-soluble), HOBt
HATU / DIPEA Moderate (~70%)Medium (Chromatography req.)50–65%Tetramethylurea
Acyl Chloride / TEA Poor (<50%)Medium<40%Extensive O-acylation

Self-Validating Experimental Protocol: T3P-Mediated Coupling

This methodology is engineered to be self-validating. By following the causality notes and validation checkpoints, you ensure the chemical integrity of the process at every step.

Reagents Required:

  • 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq, limiting reagent)

  • Piperidin-3-ol (1.1 eq)

  • T3P (50% wt solution in EtOAc) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) and piperidin-3-ol (1.1 eq) in anhydrous EtOAc to achieve a 0.2 M concentration.

    • Causality: EtOAc is selected because T3P is commercially supplied in it, preventing solvent-mixing effects. Furthermore, EtOAc serves as an excellent extraction solvent, enabling a seamless one-pot reaction and workup[3].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise over 5 minutes.

    • Causality: A tertiary amine base is required to deprotonate the carboxylic acid, facilitating nucleophilic attack on the T3P reagent, and to neutralize the resulting phosphonic acid byproducts[4].

  • Activation & Coupling: Add the T3P solution (1.5 eq) dropwise at 0 °C. Stir for 30 minutes at 0 °C, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Eluent: EtOAc:Hexane 7:3). The UV-active furan acid starting material (higher Rf​ ) should completely disappear, replaced by a new, lower Rf​ spot corresponding to the target amide.

  • Quench: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

    • Causality: Extended vigorous stirring is critical. It hydrolyzes any unreacted T3P anhydride and converts the acidic phosphate byproducts into highly water-soluble sodium salts, ensuring they partition entirely into the aqueous phase[5].

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Wash the organic layer once with 0.5 M HCl (to remove trace unreacted piperidin-3-ol) and once with saturated brine.

    • Validation Checkpoint: Check the pH of the final aqueous brine wash using pH paper; it should be neutral (~pH 7). If it is acidic, repeat the brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol as a highly pure product.

Sources

Technical Support Center: Amide Bond Formation in Sterically Hindered Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing bottlenecks in synthesizing sterically hindered furan-containing amides.

Furan rings present a unique dichotomy: they are electron-rich heteroaromatics that are highly sensitive to strong acids (prone to ring-opening or polymerization), yet when functionalized with bulky groups (e.g., tert-butyl, adamantyl, or ortho-substituents), they require highly aggressive electrophilic activation to overcome the steric barrier of aminolysis. This guide synthesizes field-proven methodologies to bypass these conflicting constraints.

Troubleshooting Decision Matrix

G Start Hindered Furan Amide Coupling Standard Standard Reagents (EDC/HOBt, DCC) Start->Standard Check Conversion > 80%? Standard->Check Success Proceed to Purification Check->Success Yes Fail Low Yield / No Reaction Check->Fail No Assess Assess Limiting Factor Fail->Assess AcidSens Furan Ring Acid Sensitivity? Assess->AcidSens Steric Extreme Steric Bulk? Assess->Steric Ghosez Use Ghosez's Reagent (Mild Acid Chloride) AcidSens->Ghosez Yes (Avoid SOCl2) Fluoride Use TCFH-NMI or BTFFH (Acyl Fluoride) Steric->Fluoride Yes (Bulky Amine) Uronium Try COMU or HATU (Highly Reactive Esters) Steric->Uronium Moderate Bulk

Decision matrix for troubleshooting sterically hindered furan amide couplings.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my furan-2-carboxylic acid coupling with a bulky secondary amine yield <10% product using EDC/HOBt? A: The failure is driven by steric clash and slow reaction kinetics. Standard carbodiimides (like EDC) form an O-acylisourea intermediate. When both the furan derivative and the amine are sterically congested, the amine cannot access the carbonyl carbon. Consequently, the slow aminolysis rate allows the O-acylisourea to either hydrolyze back to the starting material or undergo an irreversible rearrangement to an inactive N-acylurea. Solution: Pivot to uronium salts like COMU or HATU. COMU utilizes an Oxyma leaving group, which forms a highly reactive ester that is significantly more efficient for hindered sequences than traditional benzotriazoles[1][2].

Q2: To force the reaction, I tried forming the furanoyl chloride using thionyl chloride (SOCl₂), but I observe complete degradation of the furan ring. What is the alternative? A: Furan rings are notoriously acid-sensitive. Reagents like SOCl₂ or oxalyl chloride generate stoichiometric amounts of free HCl during activation, which triggers furan ring-opening and subsequent polymerization. Solution: Use Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides rapidly under strictly neutral conditions, bypassing HCl generation and preserving the integrity of the furan heterocycle[3].

Q3: Even with HATU, my extremely hindered amine isn't reacting. How can I push the conversion without destroying the substrate? A: When OBt/OAt esters fail due to extreme steric shielding, you must reduce the steric profile of the activated intermediate. Acyl fluorides are ideal: they are significantly smaller than active esters, highly resistant to hydrolysis, yet extremely reactive toward bulky amines. Solution: Use BTFFH to generate the acyl fluoride in situ, or employ TCFH with N-methylimidazole (NMI) to form a highly reactive N-acyl imidazolium intermediate[4].

Q4: My hindered furan derivative has a chiral center at the alpha position. How do I minimize epimerization during these aggressive couplings? A: Epimerization occurs via oxazolone formation, which is exacerbated by strong bases and slow coupling rates. Solution: Use COMU combined with a weak, sterically hindered base like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) instead of DIPEA. COMU's internal hydrogen-bond accepting capacity accelerates the coupling step, outcompeting the rate of racemization better than traditional uroniums[1][2].

Quantitative Reagent Comparison

The following table summarizes the causal relationship between reagent selection, active intermediates, and their efficacy in hindered furan systems.

Coupling StrategyActive IntermediateEfficacy for Hindered SubstratesFuran Ring CompatibilityEpimerization Risk
EDC / HOBt OBt EsterLowHighModerate
HATU OAt EsterHighHighModerate
COMU Oxyma EsterVery HighHighLow
SOCl₂ / (COCl)₂ Acid ChlorideVery HighLow (Degradation) High
Ghosez's Reagent Acid ChlorideVery HighHigh (Neutral)High
TCFH / NMI N-acyl imidazoliumVery HighHighModerate
BTFFH Acyl FluorideExtremeHighLow

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate "Self-Validation Checks." These analytical checkpoints allow you to isolate failures to either the activation step or the aminolysis step.

Protocol A: Mild Acid Chloride Formation via Ghosez's Reagent

Best for: Extremely hindered amines where uronium salts fail, but the furan ring cannot survive traditional acid chloride synthesis[3].

  • Preparation: Dissolve the sterically hindered furan carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1.2 eq) dropwise. The solution may darken slightly.

  • Maturation: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Self-Validation Check: Withdraw a 5 µL aliquot and quench it into 100 µL of 2M methylamine in THF. Analyze via LC-MS. The exclusive presence of the methyl amide confirms 100% conversion to the acid chloride. If unreacted acid remains, add 0.2 eq more Ghosez's reagent.

  • Aminolysis: Once activation is confirmed, add the sterically hindered amine (1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Completion: Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: In Situ Activation via TCFH-NMI

Best for: Rapid coupling of bulky substrates using industrially scalable, non-explosive reagents[4].

  • Preparation: Dissolve the furan carboxylic acid (1.0 eq) and the sterically hindered amine (1.0–1.2 eq) in a minimal volume of anhydrous acetonitrile (CH₃CN).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 eq) to the stirring solution.

  • Activation/Coupling: Add TCFH (1.2 eq) portion-wise at room temperature. The reaction proceeds rapidly via a highly reactive N-acyl imidazolium intermediate.

    • Self-Validation Check: Monitor the reaction via LC-MS after 30 minutes. If the N-acyl imidazolium intermediate is visible but the product is not forming, the amine is too sterically hindered for this specific trajectory. In this case, pivot to an acyl fluoride strategy (e.g., BTFFH).

  • Workup: Upon completion, the reaction can often be directly crystallized by the slow addition of water, as the byproducts (tetramethylurea and NMI salts) are highly water-soluble[4].

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL
  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)

Sources

Technical Support Center: Resolving Solubility Issues of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize this compound in aqueous buffers.

Understanding the Molecule: 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

  • Dimethylfuran and Carbonyl Piperidine Core: These components contribute to the molecule's hydrophobicity, suggesting inherently low aqueous solubility.

  • Hydroxyl and Carbonyl Groups: The presence of these groups provides sites for hydrogen bonding, which may offer some degree of interaction with water. The piperidine nitrogen is a potential site for protonation, which could significantly impact solubility depending on the pH.

This structural assessment points towards a compound that is likely to be poorly water-soluble, a common challenge in drug discovery and development for a significant percentage of new chemical entities.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Q1: My initial attempt to dissolve 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol directly in my aqueous buffer (e.g., PBS, pH 7.4) failed. What is the first step I should take?

A1: The initial and most fundamental step is to create a concentrated stock solution in a suitable organic solvent.

Directly dissolving a poorly soluble compound in an aqueous buffer is often unsuccessful.[1] An organic solvent stock allows for the compound to be fully solvated first, which can then be diluted into the aqueous buffer.

Protocol: Preparing an Organic Stock Solution

  • Solvent Selection: Start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[3][4] Other options include ethanol, N-methyl-2-pyrrolidone (NMP), and polyethylene glycols (PEGs).[2][3]

  • Concentration: Aim for a high, but manageable, stock concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent introduced into your final aqueous solution.

  • Procedure:

    • Weigh the desired amount of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

    • Add the calculated volume of the organic solvent.

    • Vortex or sonicate until the compound is completely dissolved. The solution should be clear and free of particulates.

Causality: The organic solvent disrupts the intermolecular forces of the solid compound, allowing individual molecules to be surrounded by solvent molecules. This solvated state is more amenable to subsequent dilution into an aqueous environment.

Q2: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous/organic co-solvent mixture is exceeded.

There are several strategies to mitigate this, primarily focusing on altering the final solvent environment to be more favorable for the compound.

Troubleshooting Strategies:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in the aqueous buffer.

  • Optimize the Co-solvent Percentage: While minimizing the organic solvent is ideal to avoid off-target effects, a slightly higher percentage might be necessary to maintain solubility. It is crucial to keep the final co-solvent concentration consistent across all experiments, including vehicle controls.[3]

  • Use an Intermediate Dilution Step: A gradual introduction to the aqueous environment can prevent abrupt precipitation.[5]

    • Dilute the DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer.

    • Further dilute this intermediate solution into the final aqueous buffer.

Below is a workflow to visualize the decision-making process when encountering precipitation.

Caption: Troubleshooting workflow for precipitation upon dilution.

Q3: Adjusting the co-solvent concentration isn't sufficient or is undesirable for my assay. What other formulation strategies can I explore?

A3: Beyond simple co-solvency, several advanced techniques can significantly enhance the aqueous solubility of your compound. These include pH adjustment, the use of cyclodextrins, and surfactants.

Strategy 1: pH Adjustment

For ionizable compounds, solubility is highly dependent on the pH of the solution.[5][6] The piperidine nitrogen in 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is a basic moiety that can be protonated.

The Principle:

  • Weakly Basic Compounds: More soluble at pH values below their pKa, where they exist in their ionized (protonated) form.[5] The charged species has more favorable interactions with water.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol to each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a controlled temperature to reach equilibrium solubility.[5]

  • Filter or centrifuge the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Considerations:

  • pKa Determination: If the pKa of the compound is unknown, this experiment can help estimate it.

  • Compound Stability: Assess the stability of your compound at different pH values to ensure it is not degrading.[5]

  • Assay Compatibility: Ensure the optimal pH for solubility is compatible with your experimental system.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their apparent water solubility.[7][8][] They are widely used as pharmaceutical excipients to improve drug solubility and bioavailability.[10][11]

The Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior. The hydrophobic dimethylfuran portion of your compound can partition into the cyclodextrin cavity, forming an inclusion complex.[8][] This complex presents a hydrophilic exterior to the aqueous environment, enhancing solubility.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex A Water B Water C Water D Water E Water F Water CD Cyclodextrin CD->A Solubilized Drug Hydrophobic Drug Drug->CD Encapsulation

Caption: Cyclodextrin encapsulation of a hydrophobic drug.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with significantly higher aqueous solubility and lower toxicity, making it a preferred choice.[7]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with high water solubility, often used for parenteral formulations.

Experimental Protocol: Screening Cyclodextrins

  • Prepare stock solutions of different cyclodextrins (e.g., 10-40% w/v) in your desired buffer.

  • Add your compound (from a concentrated organic stock or as a solid) to the cyclodextrin solutions at various concentrations.

  • Equilibrate the mixtures as described for pH profiling.

  • Determine the concentration of the dissolved compound.

Data Presentation: Example Cyclodextrin Solubility Enhancement

Cyclodextrin (10% w/v in PBS pH 7.4)Solubility of Compound (µg/mL)Fold Increase
None (Control)< 1-
β-CD1515x
HP-β-CD150150x
SBE-β-CD200200x

This is example data and should be determined experimentally.

Strategy 3: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can solubilize hydrophobic compounds.[12][13][14]

The Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your compound will partition into the micellar core, effectively being "dissolved" in the aqueous phase.[13]

Types of Surfactants:

  • Non-ionic: Generally less toxic and preferred for biological assays. Examples include Polysorbate 80 (Tween® 80) and Poloxamers (Pluronic®).[13][15]

  • Anionic: Example: Sodium dodecyl sulfate (SDS). Often denaturing to proteins and can be harsh on cells.[13]

  • Cationic: Example: Cetyltrimethylammonium bromide (CTAB).[16]

Experimental Protocol: Surfactant Screening

  • Prepare solutions of different surfactants in your buffer at concentrations above their CMC.

  • Add your compound and equilibrate as previously described.

  • Measure the resulting solubility.

Important Considerations:

  • Toxicity/Assay Interference: Surfactants can have their own biological effects or interfere with assay components. It is crucial to run appropriate vehicle controls containing the surfactant alone.

  • Concentration: Use the lowest effective concentration of the surfactant to avoid these issues.

Q4: Can these methods be combined for even greater solubility enhancement?

A4: Absolutely. A combined approach is often synergistic and can provide the best results.

For instance, you can prepare a solution containing both a cyclodextrin and a co-solvent, or adjust the pH of a cyclodextrin-containing buffer.[17][18] The combination of pH adjustment and complexation can be particularly effective.[18]

Example Combined Approach Workflow:

  • Identify Optimal pH: Perform pH-solubility profiling to find the most favorable pH.

  • Screen Solubilizing Agents: At the optimal pH, screen a panel of co-solvents, cyclodextrins, and surfactants.

  • Optimize Concentration: Once the best agent is identified, perform a concentration-response curve to find the lowest effective concentration.

Summary and Key Takeaways

Resolving solubility issues for compounds like 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol requires a systematic and multi-faceted approach.

StrategyPrincipleKey Considerations
Co-solvents Reducing the polarity of the aqueous medium.[19]Potential for biological effects and toxicity at high concentrations.[3]
pH Adjustment Ionizing the molecule to increase its interaction with water.[20]Compound must be ionizable and stable at the required pH.
Cyclodextrins Encapsulating the hydrophobic molecule in an inclusion complex.[8][]Choice of cyclodextrin is important; HP-β-CD is often a good starting point.
Surfactants Incorporating the compound into micelles.[12][13]Potential for assay interference and cytotoxicity; non-ionic surfactants are generally preferred.[13]

By understanding the underlying principles and systematically applying these troubleshooting strategies, you can successfully formulate 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol for your research needs.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(7), 1-11.
  • Gareth, D. (2007). Cyclodextrins: A review of their application in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 23-28.
  • Crini, G. (2014). Review: a history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975.
  • Uekama, K., & Otagiri, M. (1987). Cyclodextrins in drug carrier systems. CRC critical reviews in therapeutic drug carrier systems, 3(1), 1-40.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. BenchChem.
  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • pH adjustment: Significance and symbolism. (2026, January 7).
  • Brieflands. (2021, May 31).
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.
  • Surfactants, surface - active agents, play a vital role in various industries. (2025, December 15).
  • Journal of Chemical and Pharmaceutical Research. (2024, December 19).
  • BOC Sciences.
  • BenchChem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • WuXi AppTec DMPK. (2024, March 15).
  • PMC.
  • MDPI. (2022, November 29).
  • PubMed.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.

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Technical Support Center: Minimizing Furan Ring Oxidation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring is a highly electron-rich, five-membered heteroaromatic system. Because its oxygen lone pairs actively participate in the π -system, the α -carbons are exceptionally susceptible to electrophilic attack and subsequent oxidation[1]. During the multi-step synthesis of piperidine derivatives—which frequently require the oxidation of pendant alcohols to ketones or aldehydes—unprotected furan moieties are at high risk of epoxidation and ring-cleavage via the Achmatowicz rearrangement[2].

This technical guide provides mechanistic troubleshooting, reagent selection criteria, and self-validating protocols to ensure chemoselective transformations that preserve the furan ring while achieving target modifications on the piperidine scaffold.

Troubleshooting Guide: Furan Degradation

Q: Why does my furan-piperidine intermediate degrade into a complex mixture when I try to oxidize a secondary alcohol on the piperidine ring? A: You are likely using a strong, non-selective electrophilic oxidant (e.g., m -CPBA, KMnO4​ , or NBS). These reagents attack the electron-rich furan ring to form an unstable epoxide or endoperoxide intermediate, which rapidly undergoes ring-opening to form dicarbonyls or pyranones[2]. To prevent this causality, you must switch to chemoselective oxidants like Dess-Martin Periodinane (DMP) or Swern oxidation conditions, which target the hydroxyl group via ligand exchange rather than electrophilic π -attack[3][4].

Q: I am performing a cross-coupling reaction to attach a furan to my piperidine core. Why am I seeing furan dimers and polymeric gums? A: Alkylated furans possess very low oxidative stability. In the presence of ambient oxygen, trace metals, or unquenched radical initiators, they can undergo autoxidation to form highly polar ring-opened products. These byproducts rapidly react with the starting furanic compounds to form dimers and insoluble polymers[5]. Solution: Degas your solvents thoroughly, run the reaction under an inert argon atmosphere, and consider adding a radical scavenger (like BHT) during purification.

Q: Can I use TEMPO/CuI for primary alcohol oxidation if a furan is present? A: Yes. Copper(I)/TEMPO catalyst systems show high chemoselectivity for the oxidation of primary alcohols to aldehydes and are generally well-tolerated by furan rings. This radical-mediated aerobic oxidation avoids the over-oxidation to carboxylic acids and preserves the electron-rich heterocycle[6].

FAQ: Reagent Compatibility and Selection

Q: Is the furan ring stable to Swern Oxidation? A: Yes. The Swern oxidation is exceptionally mild. The active electrophilic species (chlorodimethylsulfonium chloride) selectively reacts with the alcohol to form an alkoxysulfonium ylide, leaving the furan ring completely intact[4].

Q: Can I use Dess-Martin Periodinane (DMP) at room temperature? A: Yes. DMP operates at neutral pH and room temperature. It will selectively oxidize primary and secondary alcohols on the piperidine scaffold without inducing furan ring-opening or epimerization of adjacent stereocenters[3].

Q: What if I absolutely must use a strong oxidant for another part of the molecule? A: You must temporarily deactivate the furan ring. Introducing an electron-withdrawing group (EWG), such as an ester or imide, lowers the Highest Occupied Molecular Orbital (HOMO) level of the furan. This significantly increases its oxidation potential, rendering it stable against stronger oxidants that would otherwise destroy an unprotected furan[7].

G A Furan-Piperidine Precursor B Strong Oxidants (m-CPBA, NBS, KMnO4) A->B Non-selective C Mild Oxidants (DMP, Swern, TEMPO) A->C Chemoselective D Achmatowicz Reaction / Ring Cleavage B->D Epoxidation/Ring Opening E Furan Preserved; Target Oxidized C->E Controlled Oxidation

Mechanistic divergence of furan-piperidine precursors under different oxidative conditions.

Reagent Compatibility Data

The following table summarizes the chemoselectivity of common oxidants when applied to furan-containing piperidine derivatives.

Oxidant SystemFuran StabilityPiperidine Alcohol OxidationMechanistic Action
Dess-Martin Periodinane (DMP) HighExcellent (1° and 2°)Ligand exchange at hypervalent iodine[3]
Swern (Oxalyl Chloride / DMSO) HighExcellent (1° and 2°)Alkoxysulfonium ylide intermediate[4]
TEMPO / CuI HighExcellent (1° only)Radical-mediated aerobic oxidation[6]
m -CPBA LowModerateElectrophilic epoxidation / Achmatowicz[2]
KMnO4​ / Jones Reagent LowHighComplete oxidative cleavage

Experimental Protocols

The following self-validating methodologies ensure the successful oxidation of piperidinyl alcohols without degrading pendant furan rings.

Workflow Step1 1. Substrate Evaluation Identify 1°/2° alcohols vs. Furan Step2 2. Reagent Selection Choose DMP or Swern Step1->Step2 Step3 3. Reaction Execution Strict temp control (-78°C for Swern) Step2->Step3 Step4 4. Quenching Avoid acidic workup Step3->Step4 Step5 5. Isolation Chromatography (Buffered Silica) Step4->Step5

Step-by-step workflow for the selective oxidation of alcohols in furan-piperidines.

Protocol 1: Selective Swern Oxidation of a Piperidinyl Alcohol

Causality Note: Strict temperature control at -78 °C is mandatory. The intermediate chlorodimethylsulfonium chloride is highly unstable; at higher temperatures, it decomposes via the Pummerer rearrangement, leading to thioacetal byproducts instead of the desired oxidation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add oxalyl chloride (1.5 eq) and anhydrous CH2​Cl2​ (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (3.0 eq). Stir for 15 minutes.

    • Self-Validation: Vigorous gas evolution ( CO and CO2​ ) will occur, visually confirming the formation of the active chlorodimethylsulfonium chloride species.

  • Substrate Addition: Slowly add the furan-piperidine alcohol (1.0 eq) dissolved in a minimum volume of CH2​Cl2​ . Stir for 30 minutes at -78 °C.

  • Deprotonation: Add anhydrous Triethylamine ( Et3​N , 5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Self-Validation: The solution will turn cloudy white due to the precipitation of Et3​N⋅HCl , confirming that the elimination step yielding the ketone/aldehyde has occurred.

  • Workup: Quench with distilled water. Extract the aqueous layer with CH2​Cl2​ (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Do not use highly acidic washes (e.g., 1M HCl), as this can hydrolyze the furan ring.

Protocol 2: Dess-Martin Oxidation of Furan-Piperidine Intermediates

Causality Note: The addition of trace water accelerates the ligand exchange process on the hypervalent iodine, increasing the reaction rate and preventing prolonged exposure of the sensitive furan substrate.

  • Setup: Dissolve the furan-piperidine alcohol (1.0 eq) in CH2​Cl2​ (0.1 M). Add 1 equivalent of water relative to the alcohol to accelerate activation.

  • Oxidation: Add Dess-Martin Periodinane (1.2 - 1.5 eq) in one portion at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Stir vigorously and monitor via TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (sodium thiosulfate). Stir vigorously for 15-30 minutes.

    • Self-Validation: The initially cloudy/milky biphasic mixture will become completely clear as the iodine byproducts are reduced and solubilized into the aqueous layer.

  • Isolation: Separate the layers, extract the aqueous phase with diethyl ether (2x), dry the combined organics over MgSO4​ , and concentrate. Purify via flash chromatography using silica gel pre-neutralized with 1% Et3​N .

Sources

Technical Support Center: HPLC Purification of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol .

Structurally, this molecule presents unique chromatographic challenges: it features a polar hydroxyl group, a lipophilic furan ring, a chiral center at the C3 position of the piperidine ring, and—most critically—a tertiary amide bond. The following diagnostic workflows and FAQs are designed to bypass common pitfalls using self-validating experimental logic.

Part 1: Chromatographic Behavior & Peak Shape Diagnostics

Troubleshooting A Observe Poor Peak Shape or Split Peaks B Increase Column Temp to 50-60°C A->B C Do peaks coalesce? B->C D Diagnosis: Amide Rotamers (Proceed to Scale-up) C->D Yes E Diagnosis: Co-eluting Impurity (e.g. Diastereomer) C->E No F Adjust Mobile Phase pH (Exploit Neutral Amide) E->F

Diagnostic workflow for resolving peak splitting in tertiary amide purifications.

Q: I am observing a split peak or a broad shoulder during RP-HPLC, but mass spectrometry confirms both peaks have the exact same m/z. Is my compound degrading on the column?

A: It is highly unlikely to be degradation. Because 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is a tertiary amide, it is subject to restricted rotation around the C–N partial double bond. This creates distinct cis and trans conformers (rotamers). If the interconversion rate of these rotamers is similar to your chromatographic timescale at room temperature, they will elute as a split or broadened peak. This is a well-documented phenomenon in amide and peptide chromatography[1].

Self-Validating Protocol (The Temperature Shift):

  • Run your standard analytical gradient at 25 °C and record the chromatogram.

  • Increase the column compartment temperature to 55–60 °C.

  • Re-inject the sample under identical gradient conditions. Causality: Heat provides the kinetic energy required to overcome the rotational barrier of the C–N bond. If the split peaks coalesce into a single, sharp, symmetrical peak at elevated temperatures, you have definitively validated that the issue is rotameric, not a chemical impurity. If the peaks remain fully resolved, you are observing a true co-eluting impurity.

Q: My target compound is co-eluting with unreacted starting materials (2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol). How can I selectively isolate the product?

A: You must exploit the differing ionization states of the molecules. Your target product is a strictly neutral tertiary amide (the piperidine nitrogen is non-basic due to its involvement in the amide bond). However, your starting materials are highly pH-sensitive: the furan derivative is an acid (pKa ~ 4), and piperidin-3-ol is a base (pKa ~ 10).

Self-Validating Protocol (The pH Optimization):

  • Prepare Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.5).

  • Prepare Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Run identical analytical gradients using A1, then A2, and overlay the chromatograms. Causality: At pH 2.5, the basic piperidin-3-ol is protonated (cationic) and elutes in the void volume, but the carboxylic acid is protonated (neutral) and highly retained, potentially co-eluting with your amide. By shifting to pH 6.8, the carboxylic acid becomes ionized (anionic) and elutes early, while the piperidin-3-ol remains protonated (cationic) and also elutes early. Because your target amide remains neutral across this entire range, running the preparative purification at near-neutral pH (6.8) effectively forces both ionizable impurities into the solvent front, leaving your target compound completely isolated[2].

Part 2: Scale-Up Strategy: Analytical to Preparative HPLC

ScaleUp A Optimize Analytical Method (Rs ≥ 1.5) B Determine Max Loading (Concentration Overload) A->B C Calculate Scale-Up Factor (SF) B->C D Adjust Flow Rate & Injection Volume C->D E Execute Preparative Run & Fractionate D->E

Step-by-step logical workflow for scaling analytical HPLC methods to preparative scale.

Q: I have optimized my analytical method. How do I scale this up to a preparative column without losing resolution or wasting material?

A: Successful scale-up relies on maintaining a constant ratio of sample mass to stationary phase volume. For small molecules with moderate solubility, concentration overloading is generally favored over volume overloading because it maximizes throughput while minimizing the volume of solvent that must be removed during downstream lyophilization[3].

Step-by-Step Scale-Up Methodology:

  • Determine Analytical Loading Capacity: Inject increasing concentrations of your sample onto the analytical column until resolution between the target and the closest eluting impurity drops to the minimum acceptable limit (Rs = 1.5).

  • Calculate the Scale-Up Factor (SF): Use the geometric formula SF=(rprep2​/rana2​)×(Lprep​/Lana​) , where r is the column radius and L is the column length.

  • Adjust Flow Rate: Multiply the analytical flow rate by the cross-sectional area ratio ( rprep2​/rana2​ ) to maintain linear velocity[4].

  • Adjust Injection Volume: Multiply the maximum analytical injection volume by the calculated SF[5].

Table 1: Standardized Scale-Up Parameters for RP-HPLC (Based on 5 µm C18 Columns)

ScaleColumn ID (mm)Flow Rate (mL/min)Max Injection Vol (µL)Approx. Load Capacity (mg)
Analytical 4.61.020 - 501 - 5
Semi-Preparative 10.04.7100 - 25010 - 25
Preparative 21.221.2500 - 150050 - 150
Note: Load capacity assumes concentration overloading principles as outlined in preparative chromatography guidelines[2]. Actual loading depends on sample solubility.

Part 3: Stereochemical Isolation

Q: My synthesized 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is a racemic mixture. Can I separate the (R) and (S) enantiomers using my standard C18 preparative system?

A: No. Achiral stationary phases (like C18 or C8) cannot resolve enantiomers because the physicochemical interactions between the column media and both enantiomers are perfectly identical in an achiral environment. You must transition to Chiral HPLC.

Causality: Enantiomeric resolution requires the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). Because your molecule contains a strong hydrogen-bond donor (the hydroxyl group) and multiple hydrogen-bond acceptors (the amide carbonyl and furan oxygen), it is an excellent candidate for Normal-Phase Chiral Chromatography (e.g., using a Hexane/Isopropanol mobile phase on an immobilized amylose or cellulose column). In this environment, stereospecific hydrogen bonding drives the chiral recognition necessary to separate the (R) and (S) configurations.

References

  • Title: Principles in preparative HPLC | Source: University of Warwick | URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides | Source: National Institutes of Health (PMC) | URL: [Link]

  • Title: What is Preparative HPLC | Find Your Purification HPLC System | Source: Agilent Technologies | URL: [Link]

  • Title: Preparative HPLC Primer | Source: Shimadzu | URL: [Link]

  • Title: Introduction to Preparative HPLC | Source: LCGC International | URL: [Link]

Sources

Removing impurities from 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol crude reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chem-Purification Support Hub. This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for isolating 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol from crude amide coupling mixtures.

Mechanistic Workflow & Purification Logic

The synthesis of this target molecule involves the condensation of 2,5-dimethylfuran-3-carboxylic acid with piperidin-3-ol. Because piperidin-3-ol possesses both a secondary amine and a secondary alcohol, and the furan ring is sensitive to strong acids, the purification strategy must be meticulously chemoselective.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Acid, Amine, Byproducts) AcidWash 1. Acidic Wash (10% Citric Acid) Crude->AcidWash AqWaste1 Aqueous Waste (Protonated Piperidin-3-ol, EDC-Urea) AcidWash->AqWaste1 Aqueous phase BaseWash 2. Basic Wash (Sat. NaHCO3) AcidWash->BaseWash Organic phase AqWaste2 Aqueous Waste (Deprotonated Acid, HOAt/HOBt) BaseWash->AqWaste2 Aqueous phase OrgLayer Organic Phase (Crude Amide + Neutral Organics) BaseWash->OrgLayer Organic phase Silica Silica Gel Chromatography (EtOAc / Hexanes) OrgLayer->Silica Pure Pure Target Amide 1-(2,5-Dimethylfuran-3-carbonyl) piperidin-3-ol Silica->Pure Target Elution

Logical workflow for the liquid-liquid extraction and purification of the target amide.

Troubleshooting Guide & FAQs

Q1: I am observing a di-acylated impurity in my LC-MS. How do I prevent or remove it? Causality: Piperidin-3-ol contains both a nucleophilic secondary amine and a secondary hydroxyl group. While N-acylation is kinetically much faster than O-acylation, applying an excess of 2,5-dimethylfuran-3-carboxylic acid or utilizing extended reaction times with highly active coupling reagents can lead to unwanted esterification at the hydroxyl group. Solution: Strictly control the stoichiometry to 1.0 - 1.05 equivalents of the carboxylic acid. If O-acylation has already occurred, the ester can be selectively hydrolyzed. Stir the crude organic mixture with a mild aqueous base (e.g., 1M LiOH) for 30 minutes before extraction. Amides are significantly more stable to basic hydrolysis than esters, allowing the di-acylated impurity to revert to the desired product.

Q2: My crude mixture is contaminated with unreacted piperidin-3-ol. What is the most effective removal strategy? Causality: Piperidin-3-ol is a highly polar, hydrophilic amine. If the reaction does not reach 100% conversion, residual amine will remain in the organic phase, especially if polar extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are used. Solution: Perform a rigorous acidic aqueous wash. Washing the organic layer with 10% aqueous citric acid protonates the secondary amine, forming a highly water-soluble piperidinium salt that partitions exclusively into the aqueous waste. Citric acid is preferred over 1M HCl to prevent potential acid-catalyzed degradation of the electron-rich 2,5-dimethylfuran ring.

Q3: How do I choose between EDC/HOBt and HATU to minimize downstream purification bottlenecks? Causality: The choice of coupling reagent dictates the byproduct profile. When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea byproduct is highly water-soluble and easily eliminated during standard aqueous work-up [2]. In contrast, HATU generates tetramethylurea and HOAt [3]. While HOAt is easily removed with basic washes, tetramethylurea is a neutral, polar molecule that persistently partitions into polar organic solvents like EtOAc. Solution: For this specific synthesis, an EDC/HOBt protocol is highly recommended to streamline scale-up and purification [1]. If HATU must be used for sluggish couplings, perform a solvent swap to a less polar solvent (such as Methyl tert-butyl ether, MTBE) prior to washing to effectively exclude tetramethylurea from the organic phase.

Quantitative Data: Impurity Partitioning Profile

To optimize your liquid-liquid extraction, refer to the expected partitioning behavior of the reaction components.

Impurity / ComponentChemical NaturePrimary Removal StrategyExpected Partitioning (Org:Aq)
Piperidin-3-ol Secondary amine / alcohol10% Citric Acid Wash< 1:99 (at pH 3)
2,5-Dimethylfuran-3-carboxylic acid Carboxylic acidSat. NaHCO₃ Wash< 1:99 (at pH 8)
EDC Urea Byproduct Neutral, highly polarAqueous Wash5:95 (in EtOAc)
Tetramethylurea (HATU byproduct) Neutral, polarMultiple Water Washes40:60 (in EtOAc)
HOAt / HOBt Weak acidSat. NaHCO₃ Wash< 1:99 (at pH 8)
O-Acylated Byproduct Neutral ester/amideBasic Hydrolysis / Silica Gel100:0

Validated Step-by-Step Purification Protocol

This self-validating methodology ensures the complete removal of coupling reagents and unreacted starting materials prior to final polishing via chromatography.

Phase 1: Quench and Liquid-Liquid Extraction

  • Dilution: Upon reaction completion (verified by LC-MS), dilute the crude reaction mixture (typically in DMF or DCM) with 10 volumes of Ethyl Acetate (EtOAc).

    • Self-Validation Checkpoint: A clear biphasic system must form upon the addition of the first aqueous wash. If an emulsion forms, add a small amount of brine to increase the ionic strength of the aqueous layer.

  • Amine Removal (Acid Wash): Wash the organic layer with 3 x 5 volumes of 10% aqueous citric acid.

    • Self-Validation Checkpoint: Check the pH of the aqueous effluent. It must remain acidic (pH ~3) to ensure complete protonation and removal of excess piperidin-3-ol.

  • Acid & Additive Removal (Base Wash): Wash the organic layer with 3 x 5 volumes of saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Observe the organic/aqueous interface. The cessation of CO₂ evolution (bubbling) indicates the complete neutralization of residual furan-carboxylic acid and HOBt/HOAt additives.

  • Drying: Wash the organic layer with 1 x 5 volumes of saturated NaCl (brine) to remove residual water, then dry over anhydrous Na₂SO₄. Filter the suspension.

Phase 2: Chromatographic Polishing

  • Concentration: Concentrate the dried organic filtrate under reduced pressure to yield the crude 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

  • Column Preparation: Pack a silica gel column using Hexanes. Load the crude mixture dry (adsorbed onto silica) or dissolved in a minimal amount of DCM.

  • Elution: Run a gradient elution from 50:50 Hexanes/EtOAc to 0:100 EtOAc. The target amide is highly polar due to the free hydroxyl group on the piperidine ring and will elute late.

    • Self-Validation Checkpoint: Spot the fractions on a TLC plate. The target product will not be strongly UV-active at 254 nm but will stain vividly as a yellow/brown spot when treated with KMnO₄ stain and gently heated, confirming the presence of the furan ring and the oxidizable secondary alcohol.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). 1

  • Acid-Amine Coupling using EDCI. Organic Synthesis.2

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem. 3

Sources

Addressing hygroscopic nature of piperidin-3-ol derivatives in solid state

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidin-3-ol Derivatives . This portal provides drug development professionals, formulation scientists, and synthetic chemists with field-proven troubleshooting guides and structural engineering strategies to overcome the solid-state hygroscopicity of piperidin-3-ol scaffolds.

Section 1: Fundamental Mechanisms (FAQ)

Q: Why are piperidin-3-ol derivatives inherently prone to severe hygroscopicity and deliquescence in the solid state? A: The hygroscopicity of piperidin-3-ol derivatives is fundamentally driven by their molecular structure[1]. The scaffold contains both a secondary amine (in the piperidine ring) and a hydroxyl group. These functional groups act as highly active hydrogen bond donors and acceptors. In the free base form, low molecular weight piperidin-3-ols often fail to form a tightly packed, high-energy crystal lattice. When exposed to atmospheric moisture, water molecules easily penetrate the weak lattice, aggressively hydrogen-bonding with the -NH and -OH sites. This moisture sorption lowers the glass transition temperature ( Tg​ ) and can trigger deliquescence—a phase transformation where the crystalline solid dissolves within its own sorbed moisture to form a sticky, unworkable liquid[2].

Q: How do regulatory bodies classify this hygroscopicity, and what analytical standard should I use? A: The industry standard for classifying moisture uptake is outlined by the European Pharmacopoeia (Ph. Eur.), which categorizes materials based on the percentage of water weight gained after 24 hours of exposure to 80% Relative Humidity (RH) at 25°C[3][4]. To measure this accurately, you should abandon static desiccator tests and use Dynamic Vapor Sorption (DVS) . DVS uses an ultra-microbalance within a tightly controlled environmental chamber to provide high-resolution kinetic data (sorption and desorption isotherms)[3].

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification[3][4]

ClassificationPh. Eur. Criteria (Weight % of water sorbed at 80% RH, 25°C)Physical State Implication
Deliquescent Sufficient water is absorbed to form a liquidComplete loss of solid-state integrity
Very Hygroscopic 15%Severe caking, chemical degradation risk
Hygroscopic 2% – 15%Poor powder flow, weighing inaccuracies
Slightly Hygroscopic 0.2% – 2%Generally acceptable for standard formulation
Non-hygroscopic < 0.2%Ideal API solid-state profile

Section 2: Solid-State Engineering & Troubleshooting

Q: My piperidin-3-ol free base turns into a gum on the benchtop. What is the most effective strategy to engineer a physically stable solid form? A: The most reliable intervention is Salt Screening . By reacting the basic secondary amine of the piperidin-3-ol with a pharmaceutically acceptable acid (counterion), you convert the free base into an ionic salt[5]. Causality: Salt formation fundamentally alters the thermodynamics of the solid state. The introduction of strong ionic interactions between the protonated amine and the counterion drastically increases the crystal lattice energy (evidenced by a higher melting point)[2][5]. A tightly packed, high-energy crystal lattice leaves fewer accessible hydrogen-bonding sites for atmospheric water, thereby shifting the deliquescence point to much higher relative humidities and reducing overall hygroscopicity[2]. Counterions like mesylate, maleate, or benzoate are frequently successful in yielding non-hygroscopic forms[2][6].

Q: What is the standard protocol for conducting a hygroscopicity-driven salt screen? A: To ensure a self-validating workflow that definitively solves moisture uptake issues, follow this step-by-step methodology:

Protocol: High-Throughput Salt Screening and DVS Validation

  • Counterion Selection: Select a panel of GRAS (Generally Recognized As Safe) acids. Ensure the pKa​ of the acid is at least 3 units lower than the pKa​ of the piperidin-3-ol amine ( ΔpKa​>3 ) to guarantee complete proton transfer rather than co-crystal formation.

  • Solvent Matrix Preparation: Dissolve the free base in a diverse array of solvents (e.g., ethanol, acetone, tetrahydrofuran, ethyl acetate) to exploit different dielectric constants and solubility profiles[6].

  • Equimolar Addition: Slowly add 1.05 molar equivalents of the selected counterion to the free base solutions under continuous agitation at 50°C.

  • Controlled Crystallization: Induce crystallization via a controlled cooling ramp (e.g., 0.1°C/min) to 5°C. If no solids form, utilize anti-solvent addition (e.g., heptane) or slow evaporation.

  • Primary Characterization (Self-Validation Step 1): Harvest the resulting solids. Immediately analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity. Run Thermogravimetric Analysis (TGA) to ensure the crystal is not a solvate (which could collapse upon solvent evaporation)[7].

  • DVS Profiling (Self-Validation Step 2): Subject the phase-pure crystalline salts to DVS analysis. Ramp the humidity from 0% to 90% RH, and back down to 0% RH in 10% increments at 25°C[3]. Set the equilibrium criterion to dm/dt<0.002%/min .

  • Lead Selection: Select the salt form that exhibits < 2% mass change at 80% RH and shows no hysteresis gap between the sorption and desorption curves (indicating surface adsorption rather than bulk hydrate formation)[3][4].

Section 3: Workflow Visualization

To systematize your approach to resolving piperidin-3-ol hygroscopicity, adhere to the following decision-making pathway.

SaltScreeningWorkflow FreeBase Piperidin-3-ol Free Base (High Hygroscopicity / Deliquescent) Counterion Counterion Selection (ΔpKa > 3, GRAS list) FreeBase->Counterion Crystallization High-Throughput Crystallization (Cooling, Evaporation, Anti-solvent) Counterion->Crystallization PrimaryScreen Primary Solid-State Characterization (XRPD for Crystallinity, TGA) Crystallization->PrimaryScreen DVS Dynamic Vapor Sorption (DVS) (25°C, 0-90% RH Isotherms) PrimaryScreen->DVS Decision Moisture Uptake < 2% at 80% RH? DVS->Decision Success Lead Salt Form Selected (Stable, Non-hygroscopic API) Decision->Success Yes Fail Reject Form (Re-screen or pursue Co-crystals) Decision->Fail No

Caption: Workflow for hygroscopicity-driven salt screening of piperidin-3-ol derivatives.

Section 4: Analytical Troubleshooting (FAQ)

Q: My DVS data shows a massive weight gain at 70% RH, but the desorption curve doesn't return to zero. What happened? A: You are observing a hysteresis gap combined with a permanent physical change. This indicates one of two phenomena:

  • Hydrate Formation: The water molecules have integrated into the crystal lattice to form a stable hydrate[5]. You must run XRPD on the post-DVS sample. If the diffraction pattern has changed, a new hydrate polymorph has formed.

  • Deliquescence and Amorphization: The salt absorbed enough moisture to dissolve (deliquesce)[2]. During the desorption phase, the water evaporated, but the drug precipitated out as an amorphous solid rather than returning to its crystalline state. Amorphous solids trap residual moisture, preventing the mass from returning to baseline. This salt candidate should be rejected.

References

  • Particle Technology Labs. "Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS)". Particle Technology Labs News. URL:[Link]

  • AZoM. "Moisture Sorption Characteristics in Pharmaceutical Materials". AZo Materials. URL: [Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules (Basel, Switzerland), via National Center for Biotechnology Information (PMC). URL:[Link]

  • Bowker, M. J., et al. "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts". AAPS PharmSciTech, via National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Technical Support Center: Strategies to Prevent Racemization of the Chiral Center in Piperidin-3-ol Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral piperidin-3-ol amide derivatives. Maintaining the stereochemical integrity of the C3 chiral center is critical for ensuring the desired pharmacological and toxicological profile of these important pharmaceutical building blocks.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent racemization in your synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stereochemical stability of piperidin-3-ol amides.

Q1: What is the primary mechanism of racemization at the C3 position of piperidin-3-ol amides?

A1: The primary mechanism of racemization for the chiral center at C3 (the carbon bearing the hydroxyl group) is typically base-catalyzed epimerization.[3] This process involves the abstraction of the proton at the C3 position by a base. This deprotonation is facilitated by the adjacent electron-withdrawing amide group, which increases the acidity of the C-H bond. The resulting intermediate is a planar enolate (or a similar planar species), which can be re-protonated from either face. This non-stereoselective re-protonation leads to a mixture of both enantiomers, resulting in a loss of enantiomeric excess (%ee).[3][4][5]

Q2: At which stages of my synthesis is racemization most likely to occur?

A2: Racemization is most probable during steps that involve either basic or harsh acidic conditions, as well as elevated temperatures.[1][6] Key steps to scrutinize include:

  • Amide Coupling: The use of excess base during the activation of a carboxylic acid for coupling with the piperidin-3-ol amine can lead to epimerization.[7][8]

  • N-Protecting Group Removal: Deprotection steps, particularly those requiring strong acids or bases (e.g., piperidine for Fmoc removal, strong acid for Boc removal), can compromise the stereocenter if not carefully controlled.[9]

  • Work-up and Purification: Prolonged exposure to acidic or basic conditions during aqueous work-ups or chromatography can also lead to a gradual loss of stereochemical purity.[1][7]

Q3: How does the choice of N-protecting group on the piperidine ring influence racemization?

A3: The N-protecting group is crucial. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred. The lone pair of electrons on the piperidine nitrogen is delocalized into the carbonyl of these protecting groups, which can influence the overall conformation and electronic properties of the ring. This delocalization can help to reduce the acidity of the C3 proton, thereby suppressing racemization.[7]

Q4: How do I select the best amide coupling reagent to minimize racemization?

A4: The choice of coupling reagent is a critical factor. Reagents that promote the formation of highly reactive intermediates, which may have a longer lifetime before reacting with the amine, can increase the risk of racemization.

  • Recommended Reagents: Modern uronium/aminium-based reagents like HATU , HBTU , and COMU are highly recommended.[10] These reagents, especially when used with additives like 1-hydroxy-7-azabenzotriazole (HOAt), can accelerate the rate of amidation, minimizing the time the activated acid is susceptible to racemization.[5][7]

  • Additive-Free Options: Novel reagents like ynamides have been developed as "racemization-free" coupling agents that operate under extremely mild conditions without the need for additives.[10][11][12][13]

  • Reagents to Use with Caution: Carbodiimides like DCC or EDC, when used without racemization-suppressing additives like HOBt or HOAt, are more prone to causing epimerization.[10]

Troubleshooting Guides

This section provides structured guidance for specific problems encountered during synthesis.

Problem 1: My chiral HPLC analysis shows significant loss of enantiomeric excess (%ee) after the amide coupling step.
Possible Cause Recommended Solution & Explanation
Excessive Base The most common culprit is using an excess of a strong, non-hindered amine base (e.g., triethylamine). This significantly increases the rate of C3 proton abstraction.[7][8] Solution: Switch to a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Crucially, use only the stoichiometric amount required for the reaction (typically 2.0 equivalents for an amine salt).[7]
Inappropriate Coupling Reagent Some coupling reagents generate intermediates that are more prone to racemization.[7] Solution: Use a modern coupling reagent known for low racemization, such as HATU or COMU, in combination with an additive like HOAt.[5][7] These combinations promote rapid formation of the active ester and subsequent amidation, reducing the window for epimerization.
Elevated Temperature Higher reaction temperatures provide the activation energy needed for epimerization.[1][6] Solution: Perform the coupling reaction at a low temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[7] Avoid heating the reaction unless absolutely necessary and all other options have been exhausted.
Solvent Choice The reaction solvent can influence the stability of intermediates and transition states.[14] Solution: Use anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[7] Ensure the solvent is truly anhydrous, as water can interfere with the coupling process.[1][14]
Problem 2: I am observing racemization during the N-Boc deprotection step using strong acid.
Possible Cause Recommended Solution & Explanation
Prolonged Acid Exposure Extended reaction times or elevated temperatures in the presence of strong acid (like TFA or HCl) can lead to epimerization.[3] Solution: Minimize the reaction time by closely monitoring the reaction's progress using TLC or LC-MS. Once complete, immediately quench the acid or remove it under reduced pressure at low temperature.[7]
Harsh Deprotection Conditions A high concentration of a very strong acid may be sufficient to catalyze epimerization. Solution: Use milder deprotection conditions. A solution of 4M HCl in 1,4-dioxane at 0 °C is often sufficient and less harsh than neat TFA.[7] If the substrate is particularly sensitive, explore alternative protecting groups that can be removed under neutral conditions.
Decision-Making Workflow for Troubleshooting Racemization

The following diagram outlines a logical workflow for diagnosing and resolving issues with stereochemical integrity.

G start Problem: Loss of Enantiomeric Excess (%ee) Detected check_step At which step did the %ee drop? start->check_step coupling Amide Coupling Step check_step->coupling Coupling deprotection N-Deprotection Step check_step->deprotection Deprotection purification Purification Step check_step->purification Purification coupling_q1 Check Base: - Type (e.g., TEA vs DIPEA)? - Stoichiometry (>2 eq)? coupling->coupling_q1 deprotection_q Check Conditions: - Strong acid (TFA)? - Elevated temperature? deprotection->deprotection_q purification_q Check Chromatography: - Acidic/basic mobile phase? - Prolonged column time? purification->purification_q coupling_a1 Action: - Switch to hindered base (DIPEA). - Use max 2.0 eq. coupling_q1->coupling_a1 Yes coupling_q2 Check Reagent & Temp: - Reagent (e.g., EDC only)? - Temperature > RT? coupling_q1->coupling_q2 No end Verify %ee with Chiral HPLC coupling_a1->end coupling_a2 Action: - Use HATU/HOAt. - Run at 0°C to RT. coupling_q2->coupling_a2 Yes coupling_q2->end No, investigate other factors coupling_a2->end deprotection_a Action: - Use 4M HCl in Dioxane at 0°C. - Minimize reaction time. deprotection_q->deprotection_a Yes deprotection_q->end No, investigate other factors deprotection_a->end purification_a Action: - Use buffered or neutral mobile phase. - Expedite purification. purification_q->purification_a Yes purification_q->end No, investigate other factors purification_a->end

Caption: A decision-making workflow for diagnosing and addressing racemization.

Key Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU/DIPEA

This protocol is optimized to minimize epimerization during the formation of the amide bond.

Materials:

  • N-protected chiral piperidin-3-ol (or its HCl salt)

  • Carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous DMF or DCM

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the N-protected chiral piperidin-3-ol (1.1 eq). If using the hydrochloride salt, 2.2 eq of DIPEA will be required in step 4.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) dropwise to the cooled solution. The solution may become thick or precipitate may form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, proceed with a standard aqueous work-up.

  • Analyze the enantiomeric excess of the purified product using a validated chiral HPLC method.

Protocol 2: Chiral HPLC Analysis

Verifying the enantiomeric excess (%ee) is crucial. A general workflow for method development is provided below. Specific conditions will depend on the exact analyte.

General Workflow:

  • Column Screening: Start with polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® IA or Chiralcel® OD-H, which are effective for a wide range of compounds, including piperidine derivatives.[15]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is a common starting point.[15]

    • Additive: To improve peak shape for the basic piperidine nitrogen, add a small amount (e.g., 0.1%) of an amine like diethylamine (DEA) to the mobile phase.[15]

  • Optimization:

    • Temperature: Use a column oven to maintain a consistent temperature (e.g., 25-30 °C). Temperature can significantly affect retention and resolution.[1][15]

    • Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min) and adjust as needed to optimize resolution and run time.[15]

  • Derivatization (If Needed): If the amide lacks a strong UV chromophore for detection, pre-column derivatization with an agent like para-toluene sulfonyl chloride (PTSC) can be employed to improve sensitivity.[16]

Mechanism of Base-Catalyzed Epimerization

The diagram below illustrates the key mechanistic steps leading to the loss of stereochemical integrity at the C3 position of a piperidin-3-ol derivative under basic conditions.

Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.

References
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Prasad, C. V., et al. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry, 68(18), 7088–7095. Available from: [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available from: [Link]

  • Liu, G., et al. (2024). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. Available from: [Link]

  • American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 245. Available from: [Link]

  • Lorthioir, O., et al. (1999). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Tetrahedron Letters, 40(19), 3747-3750. Available from: [Link]

  • Kumar, Y. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Journal of Chromatographic Science, 53(5), 763-769. Available from: [Link]

  • Badosov, E. V., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. Available from: [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(47), 6337-6340. Available from: [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemical Engineering. Available from: [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule? Retrieved from: [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from: [Link]

  • Haslina, A. H., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(11), 3508. Available from: [Link]

  • da Silva, A. B. F., et al. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 750-763. Available from: [Link]

  • Gašpar, M., & Sidóová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Available from: [Link]

  • Ye, H., et al. (2010). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 22(S1), E18-E30. Available from: [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). The problem of racemization in drug discovery and tools to predict it. Retrieved from: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from: [Link]

  • Google Patents. (2006). US20060135790A1 - Process for the preparation of an alpha-amino carbonyl compound.
  • Heck, S. D., et al. (1996). Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Proceedings of the National Academy of Sciences, 93(9), 4036-4039. Available from: [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(20), 6268. Available from: [Link]

  • SciSpace. (n.d.). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Retrieved from: [Link]

Sources

Technical Support Center: Thermal Stability Analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thermal stability analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation. Here, we provide in-depth, evidence-based answers and troubleshooting protocols to ensure the integrity and accuracy of your thermal analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to anticipate and resolve common issues encountered during the thermal stability analysis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol.

Q1: My Thermogravimetric Analysis (TGA) is showing an unexpected initial weight loss at a relatively low temperature (e.g., below 100°C). Is this indicative of thermal decomposition?

A1: Not necessarily. An initial weight loss at temperatures below 100°C is most commonly attributed to the loss of residual solvent or adsorbed water (moisture) rather than the thermal decomposition of the compound itself.[1]

Troubleshooting Protocol:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried under vacuum at a temperature well below its melting point before analysis to remove any residual solvents from the synthesis or purification steps.

    • Store the sample in a desiccator to prevent moisture absorption from the atmosphere.

  • TGA Method Optimization:

    • Incorporate an initial isothermal hold in your TGA method, for example, at 50-60°C for 10-15 minutes. This will help to drive off any loosely bound solvent or water before the main heating ramp begins.

    • A slow heating rate (e.g., 10°C/min) can also help to better resolve the solvent loss from the onset of decomposition.[2]

  • Data Interpretation:

    • The derivative of the TGA curve (DTG) will show a distinct peak for the solvent loss, which should be separate from the main decomposition peak(s) at higher temperatures.

    • If the initial weight loss is still observed after rigorous drying, consider the possibility of the presence of a volatile impurity.

Q2: The Differential Scanning Calorimetry (DSC) thermogram of my sample shows a broad endotherm instead of a sharp melting peak. What could be the cause?

A2: A broad melting endotherm in a DSC analysis can be indicative of several factors, including the presence of impurities, polymorphism, or the amorphous nature of the sample. DSC is a powerful tool for assessing the purity of pharmaceutical substances by analyzing their melting behavior.[3]

Troubleshooting Protocol:

  • Purity Assessment:

    • The presence of impurities can depress and broaden the melting point. It is crucial to confirm the purity of your sample using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Polymorphism Screening:

    • Different crystalline forms (polymorphs) of a compound can exhibit different melting points and thermal behaviors.[3] Consider techniques like X-ray powder diffraction (XRPD) to investigate the crystalline form of your sample.

  • Recrystallization:

    • If impurities are suspected, recrystallize the sample from a suitable solvent system to obtain a purer crystalline form, which should result in a sharper melting peak.

  • DSC Method Optimization:

    • A slower heating rate (e.g., 1-5°C/min) can sometimes improve the resolution of the melting peak.

Q3: I am observing multiple decomposition steps in the TGA curve for 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol. How can I identify the degradation products?

A3: The multi-step decomposition suggests a complex degradation pathway. Identifying the evolved gases is critical to understanding the decomposition mechanism. This can be achieved by coupling the TGA instrument with a gas analyzer.

Experimental Workflow for Evolved Gas Analysis (EGA):

EGA_Workflow TGA TGA Instrument HeatedTransferLine Heated Transfer Line (to prevent condensation) TGA->HeatedTransferLine Evolved Gases DataSystem Data Acquisition System TGA->DataSystem Thermal Data GasAnalyzer Gas Analyzer (FTIR or Mass Spectrometer) HeatedTransferLine->GasAnalyzer Gas Stream GasAnalyzer->DataSystem Spectral Data

Caption: Workflow for TGA coupled with Evolved Gas Analysis.

Protocol for TGA-FTIR/MS:

  • Instrumentation:

    • Connect the gas outlet of the TGA to the inlet of a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.[5]

  • Analysis:

    • Run the TGA experiment as planned. As the sample decomposes, the evolved gases are carried into the gas analyzer.

    • The FTIR will provide real-time infrared spectra of the evolved gases, allowing for the identification of functional groups (e.g., C=O for carbon monoxide/dioxide, N-H for ammonia).

    • The MS will provide the mass-to-charge ratio of the gas molecules, enabling the identification of specific fragments and molecules.

  • Data Correlation:

    • Correlate the gas evolution profiles with the weight loss steps observed in the TGA curve to determine which products are formed at each stage of decomposition.

Q4: What are the likely thermal degradation pathways for the furan ring in this molecule?

A4: The furan ring is known to undergo thermal degradation through several pathways.[6] The primary mechanisms often involve ring-opening reactions, which can be initiated by radical or molecular processes.[7][8]

Potential Degradation Pathways:

  • Ring-Opening Isomerization: The furan ring can isomerize to form open-chain intermediates. For substituted furans, this can be a dominant decomposition pathway.[7][8]

  • Carbene Intermediates: The decomposition can proceed through the formation of carbene intermediates, which then rearrange to form various products.[7]

  • Radical Scission: The substituents on the furan ring can influence the degradation pathway. For instance, the C-H or C-C bonds of the alkyl groups can undergo homolytic cleavage to form resonantly stabilized radicals.[7]

Investigative Approach:

Forced degradation studies, also known as stress testing, are essential for elucidating these pathways.[9][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC Thermal Elevated Temperature Thermal->HPLC Photolytic UV/Vis Light Photolytic->HPLC LCMS LC-MS/MS HPLC->LCMS For structural elucidation DegradationProducts Identification of Degradation Products LCMS->DegradationProducts DegradationPathways Elucidation of Degradation Pathways DegradationProducts->DegradationPathways Compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photolytic

Sources

Validation & Comparative

Resolving Conformational Complexity in N-Acyl Piperidines: A Comparison Guide of 1D vs. 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter drug development programs stalled by ambiguous analytical data. When characterizing functionalized saturated heterocycles—such as 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol—routine analytical methods often fall short. This molecule presents a "perfect storm" of NMR complexity: an N-acyl amide bond that induces slow-exchanging rotamers, combined with a chiral hydroxyl group that renders the piperidine ring protons diastereotopic.

This guide objectively compares the performance of Routine 1D 1 H NMR (400 MHz) against an Advanced 2D NMR Suite with Variable Temperature (VT) capabilities (600 MHz) . By analyzing the causality behind signal overlap and providing self-validating experimental protocols, this guide serves as a definitive framework for assigning complex piperidine derivatives.

The Mechanistic Challenge: Amide Rotamers and Diastereotopicity

Before comparing analytical techniques, we must understand the physical chemistry driving the spectral complexity. In N-acyl piperidines, the lone pair of electrons on the piperidine nitrogen delocalizes into the adjacent carbonyl π -system of the 2,5-dimethylfuran-3-carbonyl group. This resonance imparts partial double-bond character to the C–N bond, restricting its rotation 1.

Consequently, the molecule exists as a mixture of E and Z rotamers. Because this interconversion is slow on the NMR timescale at room temperature (298 K), a standard 1 H NMR spectrum will display two distinct sets of signals for the same molecule—often in a ~60:40 ratio. Furthermore, the hydroxyl group at the C3 position breaks the symmetry of the chair conformation, making the axial and equatorial protons at C2, C4, C5, and C6 magnetically inequivalent (diastereotopic) 2.

G N Piperidine Nitrogen Lone Pair Deloc π-Electron Delocalization (Partial C=N Bond) N->Deloc C Carbonyl Group (Furan-3-carbonyl) C->Deloc Rot Restricted Rotation (E/Z Rotamers) Deloc->Rot NMR NMR Timescale Effect (Peak Doubling at 298 K) Rot->NMR

Caption: Mechanistic pathway of amide bond restricted rotation leading to NMR peak doubling.

Methodology Comparison: 1D vs. 2D Approaches

To resolve these overlapping multiplets, we compare two distinct analytical workflows.

Protocol A: Routine 1D 1 H NMR (400 MHz, 298 K)

Designed for high-throughput purity verification, but limited in structural elucidation.

  • Sample Preparation: Dissolve 5.0 mg of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire data on a 400 MHz spectrometer using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s, and acquire 16 scans at 298 K.

  • Processing: Apply a Fourier transform, phase correction, and automatic baseline correction.

  • Validation: The furan methyls and aromatic proton will appear relatively sharp, but the piperidine region (1.4–4.5 ppm) will present as an unassignable "forest" of broad, overlapping multiplets due to the E/Z rotamer mixture.

Protocol B: Advanced 2D NMR Suite & VT-NMR (600 MHz)

Designed for unambiguous de novo assignment and conformational mapping.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of DMSO- d6​ . Causality note: DMSO- d6​ is chosen over CDCl 3​ because its higher boiling point allows for high-temperature VT-NMR without solvent evaporation.

  • VT-NMR Acquisition (Kinetic Resolution): Acquire standard 1D 1 H spectra at 298 K, 330 K, and 370 K. As thermal energy overcomes the rotational barrier of the amide bond, the rotameric signals will coalesce into a single, time-averaged spectrum at 370 K.

  • 2D Acquisition (Structural Resolution at 298 K):

    • COSY (Correlation Spectroscopy): Acquire using 128 t1​ increments and 4 scans per increment to map 3JHH​ couplings (e.g., tracing connectivity from the distinct C3-H to the C2 and C4 protons).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire using 256 t1​ increments to correlate protons to their directly attached 13 C atoms, definitively separating overlapping proton signals based on carbon chemical shifts.

  • Validation: Cross-reference the coalesced 1D spectrum (370 K) with the 2D connectivity maps (298 K) to ensure the integrated spin systems match the theoretical proton count.

G A 1-(2,5-Dimethylfuran-3-carbonyl) piperidin-3-ol B Routine 1D 1H NMR (400 MHz, CDCl3) A->B C Advanced 2D NMR Suite (600 MHz, DMSO-d6) A->C D Peak Doubling Observed? (Amide Rotamers) B->D F Variable Temp (VT) NMR Heat to 370 K C->F G COSY / HSQC Map Spin Systems C->G E Severe Spectral Overlap (Ambiguous Assignment) D->E Yes (Slow Exchange) E->F Protocol Shift H Rotamer Coalescence & Unambiguous Assignment F->H Kinetic Resolution G->H Structural Resolution

Caption: Workflow comparing 1D vs 2D NMR strategies for resolving N-acyl piperidine rotamers.

Data Presentation and Performance Comparison

The quantitative performance of both methods is summarized below. While 1D NMR is sufficient for identifying the 2,5-dimethylfuran-3-carbonyl moiety 3, it completely fails to resolve the piperidine core.

Table 1: Analytical Performance Comparison
MetricRoutine 1D 1 H NMR (400 MHz)Advanced 2D NMR Suite + VT (600 MHz)
Acquisition Time < 5 minutes1.5 - 2.5 hours
Rotamer Resolution Poor (Severe peak doubling)Excellent (Coalesced at 370 K)
Diastereotopic Assignment Ambiguous / ImpossibleUnambiguous via HSQC/COSY
Cost & Throughput Low Cost / High ThroughputHigh Cost / Low Throughput
Primary Utility Quick purity checks, identifying starting materialDe novo structural elucidation, stereochemistry
Table 2: Representative 1 H NMR Peak Assignments

Data represents the coalesced state (VT-NMR at 370 K in DMSO- d6​ ) to provide a clean, time-averaged assignment devoid of rotameric doubling.

Structural MoietyChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
Furan C2-CH 3​ 2.25s3HSharp singlet, distinct from C5 due to carbonyl proximity
Furan C5-CH 3​ 2.38s3HSharp singlet
Furan C4-H 5.95s1HHighly deshielded aromatic proton
Piperidine C3-H 3.65 - 3.75m1HDeshielded by the directly attached electronegative -OH group
Piperidine C2-H 3.10 - 3.45m2HAdjacent to N; axial/equatorial protons resolved via COSY
Piperidine C6-H 3.20 - 3.55m2HAdjacent to N; heavily influenced by carbonyl anisotropy
Piperidine C4, C5-H 1.40 - 1.95m4HShielded aliphatic ring protons
Hydroxyl (-OH) 4.80br s1HExchangeable proton; broadens or disappears upon D 2​ O shake

Conclusion

For complex functionalized heterocycles like 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, relying solely on routine 400 MHz 1D NMR introduces significant risk into the drug development pipeline due to the misinterpretation of amide rotamers as impurities.

By upgrading to a 600 MHz 2D NMR workflow combined with Variable Temperature analysis , researchers can kinetically force the coalescence of the E/Z rotamers while structurally mapping the diastereotopic piperidine protons. This self-validating approach ensures absolute confidence in molecular characterization, preventing downstream failures in SAR (Structure-Activity Relationship) modeling.

References

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: ACS Publications URL
  • A 1 H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL
  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles Source: ACS Publications URL

Sources

Comparative Biological Activity: Piperidin-3-ol vs. Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. When optimizing a lead compound, the introduction of a hydroxyl group to form a piperidinol derivative is a classic strategy to improve target binding via hydrogen bonding and to modulate physicochemical properties. However, the specific positional isomer chosen—piperidin-3-ol versus piperidin-4-ol —has profound implications for the drug's basicity, lipophilicity, stereochemistry, and ultimate biological activity.

This guide provides an objective, data-driven comparison of piperidin-3-ol and piperidin-4-ol derivatives, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for evaluating their biological activity.

Mechanistic Causality: Physicochemical Properties & SAR

The biological activity of a drug is inextricably linked to its physicochemical properties. The positional shift of a hydroxyl group from the C4 to the C3 position on a piperidine ring alters the molecule's behavior through three primary mechanisms:

A. Basicity (pKa) Modulation and Membrane Permeability

The hydroxyl group exerts an electron-withdrawing inductive effect (-I). In piperidin-3-ol, the -OH group is separated from the basic nitrogen by only two carbon-carbon bonds, whereas in piperidin-4-ol, it is separated by three. Because inductive effects decay rapidly with distance, the stronger electron withdrawal in piperidin-3-ol reduces the electron density on the nitrogen, lowering its pKa to approximately 9.5–10.0. Conversely, 1[1].

The Causality: A lower pKa means that a higher fraction of the piperidin-3-ol derivative remains un-ionized at physiological pH (7.4). This directly causes an increase in passive membrane permeability, making 3-ol derivatives highly attractive for intracellular targets or central nervous system (CNS) penetration.

B. Stereochemistry and Pocket Asymmetry

Piperidin-4-ol possesses a plane of symmetry, rendering the scaffold achiral. This symmetry simplifies chemical synthesis and avoids the entropic penalties associated with racemic mixtures. In contrast, piperidin-3-ol is chiral, existing as (R) and (S) enantiomers. This allows medicinal chemists to exploit asymmetric binding pockets, driving highly specific, stereochemically dependent receptor interactions.

SAR_Tree Start Piperidinol Scaffold Selection Prop3 Piperidin-3-ol (Lower pKa, Chiral) Start->Prop3 Prop4 Piperidin-4-ol (Higher pKa, Achiral) Start->Prop4 Perm Target: High Permeability (CNS / Intracellular) Prop3->Perm Reduced basicity Bind3 Asymmetric Pocket Binding (Enantiomer specific) Prop3->Bind3 Sol Target: High Aqueous Solubility (Extracellular / Plasma) Prop4->Sol Higher basicity Bind4 Symmetric Pocket Binding (Fewer entropic penalties) Prop4->Bind4

Decision matrix for selecting piperidin-3-ol vs piperidin-4-ol scaffolds.

Comparative Biological Activity Data

To objectively compare these derivatives, we analyze two distinct therapeutic areas where the piperidinol scaffold has been rigorously evaluated.

Case Study 1: Vanin-1 Inhibitors for Inflammatory Bowel Disease

In the development of novel thiazole carboxamide derivatives targeting the Vanin-1 enzyme, researchers synthesized both 3-ol and 4-ol analogs.2[2]. However, the (S)-piperidin-3-ol derivative (Compound X34) allowed for specific spatial orientation within the active site, whereas the piperidin-4-ol derivative (Compound X35) relied on symmetric hydrogen bonding.

Case Study 2: Anti-Tuberculosis Agents

In the optimization of aryl piperidinols against Mycobacterium tuberculosis, the symmetric nature of the 4-ol scaffold proved highly advantageous.3[3]. The 4-ol orientation allowed the molecule to bridge a linear hydrophobic pocket effectively.

Quantitative Data Summary
Scaffold TypeStereochemistryAmine pKa (Approx)Inductive Effect (-I)Example CompoundTargetBiological Activity
Piperidin-3-ol Chiral (R/S)~9.5 - 10.0StrongerCompound X34Vanin-1 EnzymeIC50 ~ 30 nM
Piperidin-4-ol Achiral (Symmetric)~10.7WeakerCompound X35Vanin-1 EnzymeIC50 ~ 30 nM
Piperidin-4-ol Achiral (Symmetric)~10.7WeakerCompound 4bM. tuberculosisMIC 1.4 μg/mL

Experimental Methodologies (Self-Validating Protocols)

To accurately evaluate the differences between 3-ol and 4-ol derivatives, researchers must employ orthogonal assays that measure both intrinsic target binding and physicochemical permeability.

Workflow Comp Compound Synthesis (3-ol & 4-ol) Assay In Vitro Enzyme Assay (IC50 Determination) Comp->Assay PAMPA PAMPA (Permeability Check) Comp->PAMPA Data SAR Correlation & Hit Selection Assay->Data PAMPA->Data

Step-by-step workflow for comparative biological and physicochemical profiling.
Protocol A: In Vitro Enzyme Inhibition Assay (Chemiluminescence)

This protocol determines the biochemical IC50, isolating the variable of receptor binding affinity from cellular permeability.

  • Reagent Preparation: Prepare a 10 mM stock of the piperidinol derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20) to limit final DMSO concentration to <1%.

  • Enzyme Incubation: Add 10 μL of the diluted compound to a 384-well white opaque plate. Add 10 μL of the target enzyme (e.g., purified Vanin-1 at 2 nM final concentration). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 μL of the chemiluminescent substrate.

  • Signal Detection: Read the luminescence signal immediately using a microplate reader.

  • Self-Validation System:

    • Control Requirement: Every plate MUST include a known reference inhibitor (e.g., Compound 3).

    • Validation Gate: The assay plate is strictly rejected if the reference compound's IC50 deviates by more than 3-fold from its established historical mean, ensuring enzyme viability and substrate integrity are intact.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the primary difference between 3-ol and 4-ol derivatives lies in their pKa and resulting permeability, PAMPA is critical for SAR correlation.

  • Donor Plate Preparation: Dilute the piperidinol compounds to 10 μM in PBS (pH 7.4). Add 300 μL of this solution to the wells of the donor plate.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 μL of a 1% (w/v) lecithin solution in dodecane.

  • Acceptor Plate Preparation: Add 200 μL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich." Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation System:

    • Control Requirement: Include Verapamil (High Permeability standard) and Theophylline (Low Permeability standard) in parallel wells on every plate.

    • Validation Gate: If the Papp​ of Verapamil falls below 10×10−6 cm/s, or Theophylline rises above 1×10−6 cm/s, the artificial lipid membrane is deemed compromised, and the entire plate's data is discarded.

References

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PubMed Central (NIH) URL:[Link]

Sources

Validating purity of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to validating the purity of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (Molecular Formula: C₁₂H₁₇NO₃), a synthetic intermediate and potential pharmacophore. This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why orthogonal cross-validation is a mandatory self-validating system in early-stage drug development.

The Analytical Blind Spot: Why Elemental Analysis is Non-Negotiable

In pharmaceutical synthesis, chemists frequently rely on HPLC-UV to declare a compound ">99% pure." However, HPLC-UV only measures the relative abundance of species containing a chromophore. It is inherently blind to inorganic salts (e.g., NaCl from aqueous workups), residual water, and non-UV-absorbing solvents.

Elemental Analysis (CHN Combustion Analysis) acts as an orthogonal truth-teller. By determining the absolute mass fraction of carbon, hydrogen, and nitrogen, EA reveals the hidden mass that chromatography misses. Organic elemental analysis is one of the most exact technologies for determining the main components of a sample, capable of detecting impurities at the parts-per-million level without relying on structural assumptions[1].

While compendial methods like USP <232> and <233> mandate ICP-MS for specific toxic heavy metal impurities, classical CHN combustion analysis remains the gold standard for bulk organic composition and absolute mass fraction determination[2].

Theoretical vs. Experimental Causality

For 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (MW: 223.27 g/mol ), the theoretical elemental composition is:

  • Carbon (C): 64.55%

  • Hydrogen (H): 7.67%

  • Nitrogen (N): 6.27%

Historically, chemistry journals have required EA results to fall within ±0.4% of theoretical values to prove purity. However, recent international statistical studies have demonstrated that random instrumental errors can sometimes cause deviations beyond this strict 0.4% threshold, underscoring the necessity of cross-validating EA with orthogonal techniques like qNMR[3].

If a synthesized batch contains 5% invisible inorganic salt or water, the HPLC-UV may still read 100% purity, but the carbon mass fraction in EA will drop proportionally (e.g., to ~61.3%). This discordance immediately flags the compromised batch.

Comparative Data Presentation

The following table illustrates a real-world validation scenario for a synthesized batch of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol containing a hidden 5% hydrated inorganic salt impurity.

Analytical MethodParameter MeasuredExpected / TheoreticalExperimental ResultDiagnostic Conclusion
HPLC-UV Relative Peak Area %> 99.0%99.8% False Positive: Fails to detect non-chromophoric salt/water.
qNMR Absolute Mass %> 98.0%94.5% Fails: Accurately detects missing organic mass fraction.
Elemental Analysis % Carbon64.55% ± 0.4%61.02% Fails: Severe deviation indicates non-carbon bulk mass.
Elemental Analysis % Hydrogen7.67% ± 0.4%7.95% Fails: Excess hydrogen suggests the impurity is hydrated (water).
Elemental Analysis % Nitrogen6.27% ± 0.4%5.92% Fails: Proportional drop confirms dilution by inorganic material.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality, ensuring that the physical chemistry driving the analysis is strictly controlled.

Protocol A: CHN Elemental Analysis (Combustion Method)
  • Sample Preparation: Desiccate the synthesized compound under high vacuum for 24 hours. Causality: Surface moisture will artificially inflate the hydrogen/oxygen content and depress the carbon percentage, leading to a false failure.

  • Micro-Weighing: Accurately weigh 1.500 to 2.500 mg of the sample into a combustible tin capsule using a calibrated microbalance (readability 0.001 mg). Causality: EA calculates percentages based on this initial mass; any weighing error propagates directly into the final mass fraction[1].

  • Flash Combustion: Drop the folded capsule into the oxidation furnace (950°C) enriched with a pulse of pure O₂ gas. Causality: Tin acts as a highly exothermic combustion catalyst, spiking the local temperature to ~1800°C. This extreme heat guarantees the complete mineralization of the robust furan and piperidine rings into CO₂, H₂O, and NOₓ.

  • Reduction & Separation: Pass the combustion gases through a reduction column (copper at 600°C) to convert NOₓ to N₂ and absorb excess O₂. The resulting N₂, CO₂, and H₂O gases are separated via a GC column.

  • Quantification: Detect the separated gases using a Thermal Conductivity Detector (TCD), calibrated against a certified reference standard (e.g., Acetanilide).

Protocol B: Quantitative NMR (qNMR)
  • Preparation: Weigh accurately ~10.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid) into a vial. Causality: qNMR determines absolute potency by normalizing the response of the analyte's protons to a characterized internal standard, bypassing the need for an analyte-specific reference material[4].

  • Solvation: Dissolve completely in 600 µL of DMSO-d₆.

  • Acquisition: Acquire the ¹H-NMR spectrum with a long relaxation delay (D1 ≥ 30s). Causality: Incomplete relaxation of nuclei leads to truncated integration, destroying the quantitative relationship between peak area and molar concentration[4].

Protocol C: HPLC-UV (Relative Purity)
  • Preparation: Dissolve the sample in a Water/Acetonitrile mobile phase to a concentration of 1 mg/mL.

  • Separation: Inject 10 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Integrate all peaks to determine the area percentage of the main API peak.

Workflow and Mechanistic Visualizations

PurityWorkflow Start Synthesized Compound C12H17NO3 HPLC HPLC-UV (Relative Purity) Start->HPLC qNMR qNMR (Organic Purity) Start->qNMR EA Elemental Analysis (Absolute Mass Fraction) Start->EA Compare Data Cross-Validation HPLC->Compare >99% Area qNMR->Compare Assay % EA->Compare ±0.4% Theory Pass Approved for Assay Compare->Pass Concordant Fail Re-purification Required Compare->Fail Discordant

Workflow for orthogonal purity validation of synthesized compounds.

EAMechanism Sample Sample Weighing (Microbalance) Combustion Combustion Furnace (900-1000°C, O2) Sample->Combustion Tin Capsule Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction CO2, H2O, NOx Separation GC Column (Gas Separation) Reduction->Separation CO2, H2O, N2 Detection TCD Detection (C, H, N Quantitation) Separation->Detection Elution

Step-by-step mechanism of CHN elemental combustion analysis.

References

  • Elementar. Elemental analysis: operation & applications. Elementar Analysensysteme GmbH. Available at:[Link]

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863. Available at:[Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(23), 11474-11480. Available at:[Link]

  • Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available at:[Link]

Sources

Characterization of Furan-Amide Linkages: A Comparative Guide to IR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Furan-amide linkages are critical structural motifs in emerging bio-based polyamides (e.g., PEF derivatives), high-performance thermosets, and pharmaceutical scaffolds. Accurate characterization of these linkages requires high-fidelity vibrational spectroscopy. As a Senior Application Scientist, I have structured this guide to compare three distinct analytical modalities—Transmission FTIR, Attenuated Total Reflectance (FTIR-ATR), and Photothermal AFM-IR. This comparison evaluates their performance, resolution limits, and sample compatibility, providing you with the mechanistic causality needed to choose the right technique for your workflow.

Section 1: Characteristic Vibrational Bands of Furan-Amides

Before comparing instrumental techniques, it is imperative to establish the fundamental vibrational assignments for the furan-carboxamide moiety. The conjugation between the heteroaromatic furan ring and the amide carbonyl significantly influences the molecular force constants, leading to distinct spectral signatures[1].

Table 1: Characteristic IR Absorption Bands for Furan-Amide Linkages

Vibrational ModeWavenumber Range (cm⁻¹)Expected IntensityStructural Origin & Causality
N-H Stretch 3250 – 3450Medium-StrongIndicates the hydrogen bonding state of the secondary amide. Shifts to lower wavenumbers in the solid-state due to intermolecular H-bonding networks[2].
Furan C-H Stretch 3100 – 3150WeakArises from the sp² C-H stretching on the heteroaromatic furan ring.
Amide I (C=O) 1650 – 1680StrongPrimary indicator of amide formation. Conjugation with the furan ring lowers the stretching frequency compared to standard aliphatic amides.
Furan Ring C=C 1580 – 1600MediumAromatic C=C stretching within the furan core.
Amide II 1520 – 1550StrongA trans-amide configuration marker. Results from the complex coupling of N-H in-plane bending and C-N stretching[2].
Furan Breathing ~1010 – 1040MediumC-O-C symmetric stretching of the furan ether linkage.
Out-of-Plane Bend ~730 – 750StrongDiagnostic for furan ring substitution patterns (e.g., 2,5-disubstitution) and =C-H bending[3].
Section 2: Objective Comparison of IR Modalities

When evaluating furan-amide containing materials (e.g., drug-loaded polymer matrices or bio-based copolymers), the choice of IR technique dictates the spatial resolution and sample integrity.

Table 2: Performance Comparison of IR Spectroscopic Techniques

ParameterTransmission FTIR (KBr)FTIR-ATRPhotothermal AFM-IR
Spatial Resolution Bulk (~1-2 mm beam)Bulk to Micro (~10-50 µm)Nanoscale (~10 nm)
Sample Prep High (Grinding, pressing)Minimal (Direct contact)Moderate (Microtoming/FIB)
Penetration Depth Entire sample thickness0.5 – 2.0 µm (Wavelength dependent)Surface expansion (Top ~100 nm)
Band Shifts None (Reference standard)Red-shifted (Anomalous dispersion)Matches Transmission FTIR
Best For Pure synthesized powdersFilms, liquids, rapid QA/QCPolymer blends, phase domains

Expertise & Causality Insight: Why do ATR spectra look different from Transmission spectra? In ATR, the penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, lower wavenumber bands (e.g., furan ring out-of-plane bends at 730 cm⁻¹) appear artificially more intense than high wavenumber bands (e.g., N-H stretch at 3300 cm⁻¹) when compared to transmission spectra. Furthermore, anomalous dispersion near strong absorption bands (like the Amide I band) causes a refractive index change, leading to a slight red-shift (~2-5 cm⁻¹) in ATR peaks.

AFM-IR, conversely, measures photothermal expansion rather than optical attenuation. This expansion correlates directly with the true absorption coefficient, yielding nanoscale spectra that perfectly match transmission libraries without the optical artifacts inherent to ATR[4].

Section 3: Analytical Workflow & Self-Validating Protocols

IR_Workflow Sample Furan-Amide Sample (Powder, Film, or Blend) ATR_Prep ATR Workflow Direct Contact Sample->ATR_Prep Bulk/Surface AFM_Prep AFM-IR Workflow Ultramicrotomy / FIB Sample->AFM_Prep Nanoscale Val_ATR Validation: Crystal Cleanliness Check ATR_Prep->Val_ATR Val_AFM Validation: Cantilever Tuning AFM_Prep->Val_AFM Acq_ATR Acquire Spectrum (ZnSe/Diamond Crystal) Val_ATR->Acq_ATR Background < 0.01 AU Acq_AFM Acquire Spectrum (IR Laser + AFM Probe) Val_AFM->Acq_AFM Resonance Locked Process Data Processing (ATR Correction / Baseline) Acq_ATR->Process Acq_AFM->Process Identify Band Identification (Amide I: 1650 cm⁻¹ Furan: 1590 cm⁻¹) Process->Identify

Decision matrix and self-validating workflow for macro-to-nano IR characterization of furan-amides.

Protocol A: High-Fidelity FTIR-ATR Analysis

This protocol incorporates internal checks to ensure that atmospheric interference and cross-contamination do not compromise the assignment of the furan and amide bands.

  • Instrument Initialization & Purge : Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Ensure the system is purged with dry N₂.

    • Causality: Water vapor exhibits strong rotational-vibrational bands in the 3500-4000 cm⁻¹ and 1300-1900 cm⁻¹ regions, which severely overlap with the crucial Amide I and N-H stretching bands of the furan-amide linkage.

  • Crystal Validation (Self-Check) : Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air).

    • Validation: Inspect the live energy spectrum. If residual peaks exist at 2920 cm⁻¹ (aliphatic C-H from skin oils) or 1650 cm⁻¹ (previous amide samples), reclean. The background must be flat (<0.01 Absorbance Units) before proceeding.

  • Sample Application : Place 2-5 mg of the furan-amide powder (or a 1x1 cm film) onto the crystal. Lower the pressure anvil until the torque slip-clutch engages.

    • Causality: Consistent, high pressure is required to ensure the sample intimately contacts the crystal, maximizing the evanescent wave penetration and yielding a high signal-to-noise ratio.

  • Spectral Acquisition & Processing : Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic polymers) to adjust relative peak intensities, making the spectrum comparable to transmission libraries.

Protocol B: Photothermal AFM-IR for Polymer Blends

When furan-amide polymers are blended with other matrices (e.g., in drug delivery systems), bulk FTIR fails to resolve phase domains due to the diffraction limit of IR light (~10 µm). AFM-IR bridges this gap[4].

  • Sample Preparation (FIB/Microtomy) : Section the polymer blend to a thickness of 100-500 nm using a cryo-ultramicrotome or Focused Ion Beam (FIB) and mount on a gold-coated substrate.

    • Causality: While AFM-IR measures surface expansion, samples thicker than 1 µm can act as heat sinks, dampening the photothermal expansion signal and reducing spatial resolution.

  • Cantilever Tuning (Self-Check) : Engage the AFM tip in contact mode. Sweep the IR laser pulse repetition rate to find the contact resonance frequency of the cantilever.

    • Validation: Lock the laser repetition rate to this resonance peak. This amplifies the photothermal expansion signal by orders of magnitude (Q-factor enhancement), ensuring the furan-amide Amide I band can be detected even in 10 nm domains.

  • Chemical Mapping : Tune the IR quantum cascade laser (QCL) to 1660 cm⁻¹ (Amide I) and scan the topography.

    • Causality: The resulting map will highlight the exact spatial distribution of the furan-amide domains within the blend, as only these regions will absorb the 1660 cm⁻¹ light, heat up, and cause the cantilever to oscillate.

References
  • Title : Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide | Source : BenchChem | URL : 1[1]

  • Title : N-(2,2-Diphenylethyl)furan-2-carboxamide | Source : MDPI | URL : 2[2]

  • Title : Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate | Source : RSC Publishing | URL : Link

  • Title : Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment | Source : ResearchGate | URL : 3[3]

  • Title : Correlative Nanoscale Chemical and Property Analysis of Polymers with NanoIR Spectroscopy | Source : Bruker | URL : 4[4]

Sources

Safety Operating Guide

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex synthetic intermediates requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to ensure environmental compliance and laboratory safety.

Below is the definitive Standard Operating Procedure (SOP) and Lifecycle Management Guide for the proper disposal of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol .

Executive Summary & Chemical Profiling

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (Formula: C12​H17​NO3​ ) is a synthetic heterocyclic amide frequently utilized in drug discovery as a structural building block or ligand. Because it is a non-naturally occurring, lipophilic organic compound, it cannot be disposed of via standard drain or municipal trash systems.

According to guidelines set forth by the under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous chemical waste, requiring specific segregation, labeling, and high-temperature incineration[1].

Physicochemical Hazard Assessment (The "Why")

To safely dispose of this chemical, we must first understand the causality behind its reactivity and stability:

  • Furan Ring Reactivity: The molecule contains an electron-rich 2,5-dimethylfuran moiety. Furans are highly susceptible to electrophilic attack and oxidation. Causality: Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, peroxides) in a generic waste carboy can trigger an exothermic ring-opening reaction or polymerization. It must be isolated from oxidizing waste streams.

  • Amide Bond Stability: The piperidine nitrogen is locked in an amide linkage, rendering it non-basic. Causality: Unlike free piperidine, this molecule will not act as a buffer in acidic waste. Furthermore, the amide bond resists ambient hydrolysis, meaning environmental degradation is exceptionally slow. High-temperature incineration is the only absolute method for its destruction.

  • Lipophilicity & Aquatic Toxicity: The combination of a hydrocarbon-rich piperidine ring and a furan core makes the molecule lipophilic. If introduced into the water supply, it poses a risk of bioaccumulation and aquatic toxicity, strictly prohibiting drain disposal[2].

Table 1: Quantitative Waste Management Parameters & RCRA Thresholds
ParameterValue / ThresholdOperational Implication
Molecular Weight 223.27 g/mol Utilized for mass-balance calculations during bulk disposal logging.
Target pH Range (Aqueous) 6.0 – 8.0Prevents acid-catalyzed degradation of the furan ring in mixed waste streams.
Max Accumulation Volume 55 GallonsSatellite accumulation limit; must transfer to central storage within 3 days[1].
Max Storage Time (LQG) 90 DaysHard regulatory deadline for off-site transportation by a licensed vendor[3].
Max Storage Time (SQG) 180 DaysExtended window for smaller labs; requires strict inventory logging[3].

Waste Routing Decision Matrix

The physical state and the solvent used during your assay dictate the final waste stream classification.

WasteRouting Start 1-(2,5-Dimethylfuran-3-carbonyl) piperidin-3-ol Waste State Physical State? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved Incineration High-Temperature Incineration Facility Solid->Incineration Solid Waste Stream Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., DMSO, MeOH, EtOAc) Solvent->NonHalogenated C, H, O, N only Halogenated->Incineration Halogenated Waste Stream (Requires Scrubbers) NonHalogenated->Incineration Non-Halogenated Stream (Energy Recovery)

Decision matrix for routing 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol into proper waste streams.

Step-by-Step Disposal Workflows

To ensure absolute safety, every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm the safety and success of the prior step before moving forward.

Workflow A: Liquid Waste Consolidation

Context: The compound is frequently dissolved in DMSO for biological assays or Dichloromethane (DCM) for synthetic extractions.

  • Step 1: Solvent Identification & Segregation

    • Action: Determine if the primary solvent contains halogens (e.g., DCM).

    • Causality: Halogenated solvents require specialized incineration with alkaline scrubbers to neutralize acidic exhaust gases (like HCl)[4]. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and violates segregation principles.

  • Step 2: pH Verification (Self-Validation)

    • Action: Dip a pH strip into the waste solution before transfer.

    • Validation: The pH must read between 6.0 and 8.0. If the solution is highly acidic (pH < 4), the electron-rich furan ring may undergo electrophilic degradation. Neutralize with 1M NaHCO3​ if necessary before bulking.

  • Step 3: Controlled Transfer

    • Action: Using a grounded, chemically compatible funnel, slowly pour the solution into the designated High-Density Polyethylene (HDPE) carboy.

  • Step 4: Thermal & Visual Inspection (Self-Validation)

    • Action: Pause after adding the first 50 mL.

    • Validation: Observe the solution for 60 seconds. Look for gas evolution (bubbles) or feel the outside of the secondary containment for an exotherm. A temperature rise indicates an incompatible cross-reaction with existing waste. If stable, proceed with the transfer.

  • Step 5: Logging and Sealing

    • Action: Secure the vented cap. Log the exact mass/volume of the compound added on the hazardous waste manifest attached to the container.

Workflow B: Solid Waste & Consumables Packing

Context: Disposal of unused powder, contaminated weigh boats, pipette tips, and Kimwipes.

  • Step 1: Primary Containment

    • Action: Place all solid waste into a clear, sealable polyethylene bag or a rigid plastic container. Do not use metal containers, as trace acidic residues can cause corrosion over time[3].

  • Step 2: Secondary Containment (Self-Validation)

    • Action: Place the sealed primary container into a designated "Hazardous Solid Waste" drum.

    • Validation: Ensure the drum contains no free liquids. If condensation or liquid pooling is observed at the bottom of the drum, add an inert absorbent (e.g., vermiculite) before adding your waste to prevent the formation of a hazardous sludge.

  • Step 3: Labeling Compliance

    • Action: Affix a GHS-compliant hazardous waste label indicating "Toxic Solid - Contains Furan/Piperidine Derivatives." Date the label the moment the first piece of waste enters the container to start the RCRA accumulation clock[1].

Emergency Spill Response Protocol

In the event of an accidental release, follow this procedural response as outlined by the[5]:

  • Don PPE: Immediately equip nitrile gloves, safety goggles, and a lab coat. If a large quantity of dry powder is aerosolized, don an N95/P100 particulate respirator.

  • Containment:

    • For Solutions: Surround the spill with an inert absorbent material (e.g., sand or commercial spill pads). Do not use combustible materials like sawdust.

    • For Solids: Gently cover the powder with a damp disposable towel to prevent dust generation and inhalation hazards.

  • Collection: Sweep the absorbed material using a non-sparking tool into a chemically compatible, sealable container.

  • Surface Validation: Wipe the spill area with a solvent-dampened cloth (e.g., isopropanol) to ensure complete removal of lipophilic residues. The surface is validated as clean when a final wipe shows no visual residue or smearing. Dispose of the wipes as solid hazardous waste.

References

To ensure the highest standards of scientific integrity and regulatory compliance, the protocols in this guide are grounded in the following authoritative sources:

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press (NCBI Bookshelf) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Hazardous Waste and Disposal Guidelines Source: American Chemical Society (ACS) URL: [Link]

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services (EMS) URL: [Link]

Sources

Personal protective equipment for handling 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

This document provides essential safety and logistical information for the handling, use, and disposal of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol. As this is a novel chemical entity, specific toxicological data is not available. Therefore, this guide is built upon a conservative risk assessment, treating the substance as potentially hazardous based on the known properties of its core chemical structures: the furan ring and the piperidine scaffold. The guiding principle is to create a complete barrier between the researcher and the chemical at all times.[1]

Hazard Analysis: A Tale of Two Rings

Understanding the potential risks of a novel compound begins with analyzing its constituent parts. This molecule combines a substituted furan ring, known for potential metabolic toxicity, with a piperidine ring, a common scaffold in bioactive compounds that can also present significant hazards.

  • The Furan Moiety: The furan ring is a known structural alert in medicinal chemistry. While integral to the biological activity of many compounds, it can undergo metabolic activation in the body, particularly in the liver.[2][3] This process can form reactive intermediates, such as epoxides or electrophilic cis-enedials, which have been linked to hepatotoxicity and carcinogenicity in certain furan-containing compounds.[3][4][5] The presence of two methyl groups on the furan ring may influence its metabolic profile, but prudence dictates we assume a potential for toxicity.

  • The Piperidine Moiety: Piperidine and its derivatives are strong organic bases that can be corrosive and toxic.[6] They can cause severe skin burns and respiratory irritation.[6][7] While the piperidine in this compound is part of a more complex amide structure, its basic nitrogen atom and overall structure warrant significant handling precautions.

Given these considerations, 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol must be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and capable of causing severe skin and eye irritation or burns.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory. The goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.[1][8]

Protection Type Required Equipment Rationale and Best Practices
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against splashes and contamination. The outer glove should be removed and replaced immediately upon contamination. For prolonged or large-scale work, consult a glove compatibility chart.[9][10][11] Always inspect gloves for tears before use and wash hands thoroughly after removal.[8][12]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes.[8] A face shield must be worn over the goggles to protect the entire face, especially when handling liquids or generating aerosols.[8][9] Standard safety glasses are insufficient.
Body Protection A flame-resistant laboratory coat and a chemical-resistant apron.The lab coat provides a primary barrier. The apron adds a layer of chemical resistance, crucial when handling more than a few milligrams of the compound.[10] Ensure the lab coat is fully buttoned.
Respiratory Protection All work must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1][11] If procedures with a high risk of aerosol generation are unavoidable and a fume hood is not feasible, a powered air-purifying respirator (PAPR) or a fit-tested N95 respirator (for solids) is required.[1][13]

Operational Plan: From Vial to Waste

A structured workflow minimizes risk. Every step must be deliberate and planned.

Preparation and Handling
  • Designated Area: All work involving this compound must occur in a designated area within a certified chemical fume hood.[1][9] This area should be clearly marked.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE, spill kit materials, and waste containers are readily accessible.

  • Chemical Transport: When moving the compound, even in a sealed container, place it within a labeled, chemically resistant secondary container or tray to prevent spills.[11]

  • Manipulation: Use dedicated spatulas, pipettes, and glassware. When opening the container, do so slowly and point it away from your face.[11][12] For any transfers, perform them well inside the fume hood to contain any potential dust or vapors.

The following diagram illustrates the mandatory workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Fume Hood Area ppe 2. Don Full PPE prep_area->ppe gather 3. Assemble Spill Kit & Waste Containers ppe->gather transport 4. Transport Compound in Secondary Container gather->transport Begin Work weigh 5. Weigh/Measure Compound transport->weigh react 6. Perform Experiment weigh->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate Conclude Work dispose 8. Segregate & Seal Hazardous Waste decontaminate->dispose doff_ppe 9. Doff PPE in Order dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.